Product packaging for L-cystine hydrochloride(Cat. No.:CAS No. 34760-60-6)

L-cystine hydrochloride

Cat. No.: B1316091
CAS No.: 34760-60-6
M. Wt: 276.8 g/mol
InChI Key: IOCJWNPYGRVHLN-MMALYQPHSA-N
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Description

L-cystine hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O4S2 and its molecular weight is 276.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClN2O4S2 B1316091 L-cystine hydrochloride CAS No. 34760-60-6

Properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCJWNPYGRVHLN-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30925-07-6, 34760-60-6
Record name L-Cystine, dihydrochloride
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Record name L-Cystine, hydrochloride (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name L-Cystine, hydrochloride (1:?)
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Record name L-cystine hydrochloride
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Foundational & Exploratory

L-Cystine Hydrochloride as a Precursor for Glutathione Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), the most abundant endogenous antioxidant, is critical for cellular protection against oxidative stress and xenobiotic detoxification. The synthesis of GSH is primarily dependent on the availability of the amino acid L-cysteine. L-cystine, a more stable disulfide dimer of L-cysteine, serves as a crucial precursor for intracellular L-cysteine and, consequently, for GSH synthesis. L-cystine hydrochloride, a salt form of L-cystine, offers enhanced solubility and stability, making it a viable candidate for therapeutic and nutraceutical applications aimed at augmenting GSH levels. This technical guide provides a comprehensive overview of the role of this compound in glutathione synthesis, including its metabolism, the signaling pathways it influences, and relevant experimental protocols and quantitative data from scientific studies.

Introduction to Glutathione and the Role of L-Cystine

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a pivotal role in a myriad of cellular processes, including antioxidant defense, detoxification, and immune function.[1] The rate-limiting step in GSH synthesis is the availability of L-cysteine.[2] Due to its reactive thiol group, L-cysteine is readily oxidized to L-cystine in the extracellular environment.[3] Cells have evolved specific transport systems to take up extracellular L-cystine, which is then reduced intracellularly to two molecules of L-cysteine, thereby providing the necessary substrate for GSH synthesis.[4][5]

This compound (C₆H₁₂N₂O₄S₂·2HCl) is a highly water-soluble and stable form of L-cystine, which makes it a suitable compound for oral supplementation and pharmaceutical formulations.[6][7] Its administration aims to increase the systemic pool of L-cystine, leading to enhanced intracellular L-cysteine levels and subsequent potentiation of GSH synthesis.[8]

Biochemical Pathway of Glutathione Synthesis

The de novo synthesis of glutathione occurs in the cytosol through two sequential ATP-dependent enzymatic reactions:

  • Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[1]

  • Addition of Glycine: Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminal of γ-glutamylcysteine to form glutathione.[1]

The availability of cysteine is a major determinant of the rate of GSH synthesis.[2] Extracellular L-cystine is transported into the cell, primarily via the cystine/glutamate antiporter (system x c⁻), and is subsequently reduced to L-cysteine.[4]

Glutathione_Synthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Cystine_ext L-Cystine System_xc System xc- Antiporter L-Cystine_ext->System_xc Uptake L-Cystine_int L-Cystine Reduction Reduction L-Cystine_int->Reduction L-Cysteine L-Cysteine GCL Glutamate-Cysteine Ligase (GCL) L-Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma-Glutamylcysteine γ-Glutamylcysteine gamma-Glutamylcysteine->GS Glutathione Glutathione (GSH) System_xc->L-Cystine_int Reduction->L-Cysteine GCL->gamma-Glutamylcysteine GS->Glutathione

Figure 1: Overview of Glutathione Synthesis from L-Cystine.

Pharmacokinetics of Oral L-Cystine

While specific pharmacokinetic data for this compound in humans is limited, studies on L-cystine provide valuable insights. The oral bioavailability of L-cystine is influenced by its transport across the intestinal epithelium. Evidence suggests that L-cystine and L-cysteine are transported by separate mechanisms in the human gut.[9]

A study in mice using deuterated L-cystine (D4-cystine) demonstrated that the absolute bioavailability of oral L-cystine ranged from 15.1% to 25.6% at doses of 25 to 100 mg/kg, respectively.[10] Following oral administration, D4-cystine was primarily absorbed into the blood via the intestine, with the highest concentrations found in the plasma and stomach.[10] It is important to note that these findings in mice may not directly translate to humans.

In contrast, N-acetyl-L-cysteine (NAC), another cysteine precursor, is reported to be more stable and bioavailable than L-cysteine itself.[11] NAC is readily absorbed after oral administration and is deacetylated to L-cysteine intracellularly.[3][12]

Signaling Pathways: The Nrf2-Keap1 Axis

The synthesis of enzymes involved in glutathione metabolism is tightly regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. These genes include those encoding for the subunits of GCL (GCLC and GCLM), thus upregulating the rate-limiting step of glutathione synthesis.[13]

Recent studies have shown that L-cystine itself can act as an effective inducer of Nrf2.[5][14] L-cystine uptake via the cystine/glutamate antiporter leads to an increase in intracellular cysteine, which can directly or indirectly lead to the modification of Keap1, Nrf2 stabilization, and subsequent activation of ARE-dependent gene expression.[15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L-Cystine L-Cystine System_xc System xc- L-Cystine->System_xc Uptake & Reduction Cysteine L-Cysteine System_xc->Cysteine Uptake & Reduction Keap1_Nrf2 Keap1-Nrf2 Complex Cysteine->Keap1_Nrf2 Modifies Keap1 (Oxidative Signal) Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub Ubiquitin Keap1->Ub Degradation (Basal) Proteasome Proteasome Nrf2_cyto->Proteasome Degradation (Basal) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto Degradation (Basal) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Gene Transcription ARE->Transcription GCL_Gene GCL Gene GS_Gene GS Gene Transcription->GCL_Gene Transcription->GS_Gene Western_Blot_Workflow Start Cell Culture & Treatment (with L-Cystine HCl) Harvest Harvest Cells Start->Harvest Fractionation Nuclear & Cytoplasmic Fractionation Harvest->Fractionation Quantification Protein Quantification (BCA Assay) Fractionation->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Nrf2, anti-Lamin B, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis

References

An In-depth Technical Guide to the Biochemical Pathways Involving L-Cystine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cystine, the oxidized dimer of the amino acid L-cysteine, and its hydrochloride salt, play a central role in a myriad of biochemical pathways critical for cellular function and overall organismal health. This technical guide provides a comprehensive overview of the core metabolic and signaling pathways involving L-cystine and L-cysteine, with a focus on their implications for research and drug development. L-cysteine, a semi-essential amino acid, is a key building block for proteins and a crucial precursor for the synthesis of vital molecules such as glutathione (GSH), taurine, and hydrogen sulfide (H₂S)[1][2][3][4]. Its thiol group confers unique reactive properties, making it a pivotal player in redox homeostasis and antioxidant defense mechanisms[1][2][5]. L-cystine hydrochloride is often used in research and clinical settings due to its improved stability and solubility, serving as a readily available source of L-cysteine for cells[5].

I. L-Cystine Transport and Intracellular Reduction

The journey of L-cystine into the cell and its subsequent conversion to L-cysteine is a tightly regulated process, essential for maintaining intracellular cysteine pools.

A. Cellular Uptake Mechanisms

Extracellular L-cystine is transported into cells via specific amino acid transporters. The most prominent of these is the System xc⁻ , a sodium-independent cystine/glutamate antiporter[6][7]. This system imports one molecule of L-cystine in exchange for one molecule of intracellular glutamate. In the mammalian brain, L-cystine transport is also mediated by the sodium-dependent X(AG)- family of glutamate transporters[8][9]. In Escherichia coli, two main L-cystine transporters have been identified: the low-affinity symporter YdjN and the high-affinity ATP-binding cassette (ABC) importer FliY-YecSC[10].

B. Intracellular Reduction to L-Cysteine

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine in the reducing intracellular environment[3][4]. This conversion is primarily facilitated by two key systems:

  • The Thioredoxin (Trx) System: Comprising NADPH, thioredoxin reductase, and thioredoxin.

  • The Glutathione (GSH) System: Involving the reduction of L-cystine by glutathione, catalyzed by glutaredoxin.

This continuous reduction maintains a high intracellular ratio of L-cysteine to L-cystine, which is crucial for the subsequent metabolic pathways.

II. Core Biochemical Pathways

Intracellular L-cysteine is a versatile molecule that serves as a substrate for several critical biochemical pathways.

A. Glutathione (GSH) Synthesis and Redox Homeostasis

The most well-established role of L-cysteine is as a rate-limiting precursor for the synthesis of the tripeptide antioxidant, glutathione (γ-L-glutamyl-L-cysteinylglycine)[1][2][5][11][12].

Pathway Overview:

  • γ-Glutamylcysteine Synthesis: L-cysteine is combined with L-glutamate by the enzyme glutamate-cysteine ligase (GCL) , formerly known as γ-glutamylcysteine synthetase. This is the rate-limiting step in GSH synthesis.

  • Glutathione Synthesis: The dipeptide γ-glutamylcysteine is then conjugated with glycine by glutathione synthetase (GS) to form glutathione.

GSH is a cornerstone of the cellular antioxidant defense system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for enzymes like glutathione peroxidase and glutathione S-transferases[11][12]. Deprivation of cystine leads to a significant reduction in intracellular GSH levels, rendering cells more susceptible to oxidative stress and a form of iron-dependent cell death known as ferroptosis[11][12][13].

// Nodes L_Cystine [label="L-Cystine (extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; System_xc [label="System xc⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; L_Cysteine [label="L-Cysteine (intracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Glutamate_in [label="L-Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; gamma_Glu_Cys [label="γ-Glutamylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCL [label="Glutamate-Cysteine\nLigase (GCL)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GS [label="Glutathione\nSynthetase (GS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reductases [label="Thioredoxin/Glutathione\nReductases", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges L_Cystine -> System_xc [label="Uptake"]; System_xc -> L_Cysteine [label="Reduction", arrowhead=vee]; L_Cysteine -> GCL; L_Glutamate_in -> GCL; GCL -> gamma_Glu_Cys; gamma_Glu_Cys -> GS; Glycine -> GS; GS -> GSH; System_xc -> Reductases [style=invis]; Reductases -> L_Cysteine [style=invis];

{rank=same; L_Cysteine; L_Glutamate_in; Glycine;} } Caption: Overview of L-cystine uptake and subsequent glutathione synthesis.

B. Protein Synthesis and Structure

As one of the 20 proteinogenic amino acids, L-cysteine is incorporated into polypeptide chains during protein synthesis[2][5]. The unique property of its thiol side chain allows for the formation of disulfide bonds between two cysteine residues, forming a cystine unit. These disulfide bridges are crucial for the proper folding, stability, and function of many extracellular proteins, such as enzymes, hormones, and antibodies[5][11][12].

C. Taurine Synthesis Pathway

L-cysteine is a precursor for the synthesis of taurine, an abundant amino acid with diverse physiological roles, including bile acid conjugation, osmoregulation, and neuromodulation.

Pathway Overview:

  • Cysteine Oxidation: L-cysteine is oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO) [3][14].

  • Decarboxylation: Cysteine sulfinic acid is then decarboxylated by sulfinoalanine decarboxylase (SAD) or cysteinesulfinate decarboxylase (CSD) to produce hypotaurine[3].

  • Hypotaurine Oxidation: Hypotaurine is subsequently oxidized to taurine.

// Nodes L_Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; CDO [label="Cysteine Dioxygenase\n(CDO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CSA [label="Cysteine Sulfinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CSD [label="Cysteinesulfinate\nDecarboxylase (CSD)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypotaurine [label="Hypotaurine", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Taurine [label="Taurine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Cysteine -> CDO; CDO -> CSA; CSA -> CSD; CSD -> Hypotaurine; Hypotaurine -> Oxidation; Oxidation -> Taurine; } Caption: The metabolic pathway for the synthesis of taurine from L-cysteine.

D. Hydrogen Sulfide (H₂S) Production

L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes, including vasodilation, neuromodulation, and inflammation[1][3][15][16].

Key Enzymes in H₂S Synthesis from L-Cysteine:

  • Cystathionine β-synthase (CBS): Primarily in the nervous system.

  • Cystathionine γ-lyase (CSE): Predominantly in the cardiovascular system and liver[3][15][16].

  • 3-Mercaptopyruvate Sulfurtransferase (3-MST): Works in conjunction with cysteine aminotransferase (CAT)[15][16].

// Nodes L_Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; CBS [label="Cystathionine\nβ-synthase (CBS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CSE [label="Cystathionine\nγ-lyase (CSE)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CAT_3MST [label="Cysteine Aminotransferase (CAT) &\n3-Mercaptopyruvate\nSulfurtransferase (3-MST)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide (H₂S)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Cysteine -> CBS; L_Cysteine -> CSE; L_Cysteine -> CAT_3MST; CBS -> H2S; CSE -> H2S; CAT_3MST -> H2S; } Caption: Major enzymatic pathways for H₂S synthesis from L-cysteine.

E. Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The cystine-glutamate antiporter, System x c⁻, and the subsequent synthesis of glutathione are central to the defense against ferroptosis. Inhibition of System x c⁻ or depletion of L-cystine leads to GSH depletion, inactivation of glutathione peroxidase 4 (GPX4), and accumulation of lipid peroxides, ultimately triggering ferroptotic cell death[7][13][17]. This pathway is of significant interest in cancer research, as many cancer cells exhibit a high demand for cysteine and are thus vulnerable to ferroptosis induction[7][18].

III. Quantitative Data Summary

The following tables summarize key quantitative data related to L-cystine biochemistry.

Table 1: Kinetic Parameters of L-Cystine Transport

Transporter SystemOrganism/TissueKₘ (μM)InhibitorsReference
System x c⁻Mammalian Cells20-100Glutamate, Sulfasalazine[8]
X(AG)-Rat Brain Synaptosomes473 ± 146L-trans-pyrrolidine-2,4-dicarboxylic acid, L-serine-O-sulphate[8][9]
FliY-YecSCE. coli0.11-[10]
YdjNE. coli1.1-[10]

Table 2: Effects of L-Cyst(e)ine Deprivation/Supplementation on Cellular Processes

Cell Type/ModelConditionMeasured ParameterResultReference
HepG2 CellsCystine/Methionine Deficiency (24h)Intracellular GSH/GSSG ratioSignificantly decreased[13]
A549/DTX CellsCystine Supplementation (1.0 mM)Intracellular GSHSignificantly increased[19]
Rabbit Conjunctival Epithelial Cells24h incubation with SNAP (NO donor)Na⁺-dependent L-cystine uptakeSignificantly elevated[20]
Human FibroblastsCystine-free mediumCell viabilityDecreased[17]

IV. Experimental Protocols

This section outlines general methodologies for studying key aspects of L-cystine metabolism.

A. Measurement of L-Cystine Uptake

Protocol: Radiolabeled L-Cystine Uptake Assay

  • Cell Culture: Plate cells (e.g., human diploid fibroblasts, cancer cell lines) in multi-well plates and grow to confluence[21].

  • Pre-incubation: Wash cells with a sodium-containing or sodium-free buffer (depending on the transporter being studied) and pre-incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Add the incubation buffer containing a known concentration of ¹⁴C-L-cystine and any inhibitors being tested.

  • Uptake Termination: After a defined period (e.g., 10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process[20].

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration of each sample. Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by measuring uptake at various substrate concentrations.

B. Quantification of Intracellular Glutathione

Protocol: HPLC-Based Assay for GSH and GSSG

  • Sample Preparation: Harvest cells and deproteinize the cell lysate, often using metaphosphoric acid or 5-sulfosalicylic acid[18].

  • Derivatization: React the thiol groups of GSH and the disulfide bond of GSSG (after reduction) with a fluorescent labeling agent, such as o-phthalaldehyde (OPA) or monobromobimane (mBBr).

  • Chromatographic Separation: Separate the derivatized GSH and GSSG using reverse-phase high-performance liquid chromatography (HPLC).

  • Detection: Detect the fluorescent derivatives using a fluorescence detector.

  • Quantification: Calculate the concentrations of GSH and GSSG by comparing the peak areas to those of known standards. The GSH/GSSG ratio can then be determined.

C. Determination of L-Cysteine/L-Cystine by Titrimetry

Protocol: Complexometric Titration

This method is suitable for quantifying L-cysteine hydrochloride in solutions.

  • Sample Preparation: Dissolve a known amount of the sample containing L-cysteine hydrochloride in a citrate buffer to maintain a pH of 6.0[22].

  • Indicator Addition: Add a small amount of 4-(2-Thiazolylazo) resorcin (TAR) indicator, which imparts a yellow color to the solution[22].

  • Titration: Titrate the sample with a standardized solution of copper(II) chloride. L-cysteine hydrochloride forms a 1:2 complex with copper ions[22].

  • Endpoint Detection: The endpoint is reached when all the L-cysteine has reacted with the copper ions. The first excess of copper(II) chloride will then react with the TAR indicator, causing a sharp color change from yellow to pink[22].

  • Calculation: The concentration of L-cysteine hydrochloride can be calculated based on the stoichiometry of the reaction and the volume of the titrant used.

V. Logical Relationships and Experimental Workflows

// Nodes Cell_Culture [label="Cell Culture\n(e.g., Cancer Cells, Fibroblasts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment\n(e.g., L-Cystine Deprivation/Supplementation,\nInhibitor Exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; Uptake_Assay [label="L-Cystine Uptake Assay\n(Radiolabeled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSH_Assay [label="Intracellular GSH/GSSG\nQuantification (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability/Ferroptosis Assay\n(e.g., MTT, Lipid Peroxidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> Uptake_Assay; Treatment -> GSH_Assay; Treatment -> Viability_Assay; Uptake_Assay -> Analysis; GSH_Assay -> Analysis; Viability_Assay -> Analysis; } Caption: A generalized workflow for studying the impact of L-cystine on cellular redox status.

Conclusion

The biochemical pathways involving this compound are fundamental to cellular physiology, with profound implications for health and disease. As a precursor to L-cysteine, it is indispensable for protein synthesis, the generation of the master antioxidant glutathione, and the production of key signaling molecules like taurine and hydrogen sulfide. Its central role in redox homeostasis and the regulation of ferroptosis has positioned it as a critical area of investigation in fields ranging from neurodegenerative diseases to cancer therapeutics. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate these processes for therapeutic benefit.

References

Stability of L-cystine Hydrochloride in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-cystine, a disulfide-linked dimer of the amino acid L-cysteine, is a crucial component in various scientific and industrial applications, particularly in cell culture media for the production of biopharmaceuticals.[1] Its hydrochloride salt, L-cystine dihydrochloride, is often used to improve its limited solubility in aqueous solutions.[2] However, the stability of L-cystine and its related forms in aqueous environments is a critical concern for researchers, scientists, and drug development professionals. The degradation of L-cystine can impact its bioavailability, leading to suboptimal performance in cell cultures and potentially affecting the quality and efficacy of final products.[1]

This technical guide provides an in-depth analysis of the factors influencing the stability of L-cystine hydrochloride in aqueous solutions. It covers solubility, primary degradation pathways, and detailed experimental protocols for stability assessment, presenting quantitative data in a structured format to aid researchers in developing robust formulations and processes.

Chemical Structure and Properties

L-cystine is formed by the oxidation of two L-cysteine molecules, which creates a disulfide bond (-S-S-). This bond is central to its chemical behavior and plays a significant role in stabilizing the tertiary structure of proteins.[3][4] The hydrochloride form, L-cystine dihydrochloride, is a salt that enhances its solubility, especially in acidic conditions.

  • Molecular Formula (L-cystine dihydrochloride): C₆H₁₄Cl₂N₂O₄S₂[2]

  • Appearance: White to off-white powder or crystals.

  • Key Feature: The hydrochloride salt significantly improves solubility compared to the L-cystine free form.[2]

Solubility in Aqueous Solutions

The solubility of L-cystine is highly dependent on the pH of the aqueous medium. It exhibits low solubility at a neutral pH, which can lead to precipitation in cell culture media.[1] The hydrochloride salt improves this, but pH remains a critical factor.

CompoundSolventSolubilityTemperatureReference
L-cystineWater0.112 mg/mL25 °C[3]
L-cystine dihydrochlorideWaterSolubleRoom Temp.[2][5]
L-cystine dihydrochloride0.5 M Hydrochloric Acid (HCl)50 mg/mLRoom Temp.[2][5]
L-cystine dihydrochloride2 M Hydrochloric Acid (HCl)50 mg/mL (with heat as needed)Room Temp.[3]
L-cysteine hydrochlorideWater50 mg/mLRoom Temp.[6]

Table 1: Solubility data for L-cystine and its hydrochloride salts in various aqueous solvents.

Factors Influencing Stability in Aqueous Solutions

Several factors can influence the stability of this compound in solution. The primary pathway of instability involves the reduction of the disulfide bond to form cysteine, which is then susceptible to a range of degradation reactions, primarily oxidation.

FactorEffect on StabilityReference
pH L-cysteine (the reduced form) is more stable in acidic solutions.[7] In neutral or alkaline aqueous solutions, L-cysteine readily oxidizes to L-cystine, a process accelerated by air.[6][7] L-cystine solubility is lowest at neutral pH and increases at pH < 2 or pH > 8.[3][3][6][7]
Oxidation The thiol group of cysteine is highly reactive and prone to oxidation. This can be a non-enzymatic autoxidation, which is accelerated by the presence of metal ions like iron and copper, generating reactive oxygen species (ROS).[4][8] Cystine can be further oxidized to species like cysteic acid.[4][4][8]
Temperature As with most chemical reactions, increased temperature generally accelerates the rate of degradation. For long-term storage of solutions, refrigeration or freezing is often recommended.
Presence of Ions Transition metal ions, particularly ferric (Fe³⁺) and cupric (Cu²⁺) cations, can catalyze the oxidation of cysteine, leading to the formation of free radicals and accelerating degradation.[4][4]
Light Exposure While specific data on this compound is limited, amino acid solutions are often protected from light to prevent photochemical degradation.

Table 2: Summary of key factors affecting the stability of this compound and its related forms in aqueous solutions.

Degradation Pathways and Mechanisms

The primary degradation pathway for L-cystine in aqueous solution is linked to the redox chemistry of its constituent amino acid, L-cysteine.

  • Reduction to L-cysteine : The disulfide bond of L-cystine can be reduced to form two molecules of L-cysteine. This can occur in the presence of reducing agents.

  • Oxidation of L-cysteine : L-cysteine is unstable in solution and readily undergoes autoxidation, especially at neutral to alkaline pH in the presence of oxygen. This reaction regenerates L-cystine.[4][6]

  • Further Oxidation : The oxidation process can proceed beyond L-cystine. The sulfur atom in L-cysteine can be oxidized to form intermediates such as sulfenic and sulfinic acids, ultimately leading to the highly stable sulfonic acid form, known as cysteic acid.[4][9] This represents an irreversible degradation pathway.

  • Other Pathways : Under certain conditions, other degradation reactions like decarboxylation can occur.[9]

G L-cysteine / L-cystine Redox Cycle and Degradation Pathway L_Cysteine L-cysteine (2 molecules) L_Cystine L-cystine L_Cysteine->L_Cystine Oxidation (e.g., O2, metal ions) Sulfenic_Acid Cysteine Sulfenic Acid L_Cysteine->Sulfenic_Acid Further Oxidation L_Cystine->L_Cysteine Reduction Sulfinic_Acid Cysteine Sulfinic Acid Sulfenic_Acid->Sulfinic_Acid Oxidation Cysteic_Acid Cysteic Acid (Sulfonic Acid) Sulfinic_Acid->Cysteic_Acid Oxidation

Caption: L-cysteine / L-cystine Redox Cycle and Degradation Pathway.

Experimental Protocols for Stability Assessment

A systematic approach is required to accurately assess the stability of this compound in an aqueous solution. This involves preparing the solution, storing it under controlled conditions, and analyzing samples at predetermined time points.

G Experimental Workflow for Aqueous Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=x) cluster_data Data Evaluation Prep Prepare aqueous solution of This compound (known concentration, pH) Initial_Analysis T=0 Analysis: - Concentration (Assay) - pH - Appearance Prep->Initial_Analysis Storage Store samples under defined conditions: - Temperature (e.g., 4°C, 25°C, 40°C) - Light (protected vs. exposed) - Atmosphere (air vs. inert) Initial_Analysis->Storage Sampling Withdraw samples at scheduled intervals (e.g., 1, 3, 6, 12 months) Storage->Sampling Analysis Perform analytical tests: - Assay (HPLC, NMR) - Degradation products - pH, Appearance Sampling->Analysis Analysis->Sampling Next time point Data_Analysis Analyze data to determine degradation rate and shelf-life Analysis->Data_Analysis

Caption: Experimental Workflow for Aqueous Stability Study.

Detailed Methodologies

1. Sample Preparation:

  • Solvent Selection: Use high-purity water (e.g., Milli-Q) or a relevant buffer system. The pH of the solvent should be precisely controlled and documented, as it is a critical stability parameter. For many applications, acidic conditions (e.g., using HCl) are used to enhance both solubility and stability.[6][7]

  • Concentration: Prepare solutions at concentrations relevant to the intended application.

  • Procedure: Accurately weigh the this compound powder and dissolve it in the chosen solvent. Gentle heating or sonication may be used to aid dissolution, particularly at higher concentrations.[10] After dissolution, filter the solution through a suitable sterile filter (e.g., 0.22 µm) into the final storage containers.

2. Storage Conditions:

  • A formal stability study protocol should define the storage conditions. A long-term stability study might use conditions such as 25°C / 60% RH.[11]

  • Containers: Use inert containers (e.g., Type I borosilicate glass or appropriate plastic) that do not leach contaminants.

  • Environment: Samples should be stored in controlled temperature and humidity chambers. Protection from light is crucial to prevent photodegradation. The headspace in the container can also be a factor; for oxygen-sensitive materials, flushing with an inert gas like nitrogen or argon may be considered.

3. Analytical Methods: The choice of analytical method is critical for accurately quantifying the parent compound and detecting degradation products.

Analytical MethodPrincipleApplicationReference
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential interactions with a stationary phase (column) and a mobile phase. Detection is often by UV absorbance.[12]Quantifying L-cystine/L-cysteine and separating degradation products. A common method is reversed-phase HPLC.[12]
Ion-Exchange Chromatography (IEC) Separates molecules based on their net charge. After separation, amino acids are often derivatized post-column (e.g., with ninhydrin) for colorimetric detection.[12] This method can determine cystine and cysteine together as cysteic acid after an oxidation step.[12]Standard method for amino acid analysis, providing accurate quantification.[12]
Quantitative NMR (qNMR) Uses nuclear magnetic resonance spectroscopy to quantify substances by comparing the integral of a target analyte's signal to that of an internal standard of known concentration.A reliable and practical method for determining cystine concentration, shown to be sensitive and reproducible for food supplement analysis.[13][14][13][14]
Titrimetric Analysis A classical chemical method involving the reaction of the analyte with a reagent of known concentration. For cystine, this can involve redox titration.[14]A less specific and potentially less sensitive method compared to chromatographic techniques, but can be used for assay determination.[14]
Mass Spectrometry (MS) Often coupled with a separation technique like LC (LC-MS), MS identifies and quantifies compounds based on their mass-to-charge ratio.Highly sensitive and specific method for identifying unknown degradation products and confirming the structure of known ones.[8]

Table 3: Overview of analytical methods for L-cystine stability testing.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue governed primarily by pH, the presence of oxygen, and catalytic metal ions. Its degradation is intrinsically linked to the redox chemistry of the cysteine-cystine equilibrium. L-cysteine is highly susceptible to oxidation, which is minimized under acidic conditions. In contrast, neutral and alkaline environments promote the rapid, often metal-catalyzed, oxidation to L-cystine and further to irreversible degradation products like cysteic acid.

For researchers, scientists, and drug development professionals, ensuring the stability of this compound solutions requires careful control of formulation pH, minimizing exposure to oxygen, and avoiding contamination with transition metal ions. The use of validated, stability-indicating analytical methods, such as HPLC or IEC, is essential for accurately monitoring the concentration of L-cystine and detecting the formation of degradation products over time. By understanding and controlling these key factors, the integrity and efficacy of L-cystine-containing solutions in critical applications can be maintained.

References

L-cystine hydrochloride CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-Cysteine Hydrochloride and L-Cystine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, identification, and applications of L-cysteine hydrochloride and L-cystine dihydrochloride. These compounds, while related, have distinct structures and uses that are critical for professionals in research and drug development to understand.

Distinguishing Between L-Cysteine and L-Cystine

L-cysteine is a sulfur-containing amino acid. L-cystine is formed by the oxidation of two L-cysteine molecules, which join to form a disulfide bond. The hydrochloride salt forms of these amino acids are often used in laboratory and industrial settings due to their increased stability compared to the free amino acids. Specifically, L-cysteine is typically available as a monohydrochloride (in both anhydrous and monohydrate forms), while L-cystine is commonly supplied as a dihydrochloride.

cluster_cysteine L-Cysteine cluster_cystine L-Cystine Cysteine 2 x L-Cysteine (Thiol group: -SH) Cystine L-Cystine (Disulfide bond: -S-S-) Cysteine->Cystine Oxidation Cystine->Cysteine Reduction

Caption: Oxidation-Reduction Relationship between L-Cysteine and L-Cystine.

L-Cysteine Hydrochloride

L-cysteine hydrochloride is the salt form of L-cysteine, available as both an anhydrous and a monohydrate version. It is widely used as a reducing agent and as a precursor in the food, pharmaceutical, and cosmetic industries.[1]

Chemical Identification and Properties

The CAS numbers for the different forms of L-cysteine hydrochloride are crucial for accurate identification.

IdentifierL-Cysteine Hydrochloride (Anhydrous)L-Cysteine Hydrochloride (Monohydrate)
CAS Number 52-89-1[2][3][4]7048-04-6[1][5][6][7][8][9]
Molecular Formula C₃H₈ClNO₂S[3]C₃H₁₀ClNO₃S or C₃H₇NO₂S·HCl·H₂O[5][8][9]
Molecular Weight 157.62 g/mol [3][4]175.63 g/mol [8][10]

A summary of the key chemical and physical properties is presented below.

PropertyValue
Appearance White crystalline powder
Melting Point ~175-180°C (with decomposition)[8][11]
Solubility Soluble in water, acetic acid, and ammonia.[8] A 1M solution in water is clear and colorless.[8][9]
pH 0.8 - 1.2 (for a 100 g/L aqueous solution)[8][10]
Stability More stable in acidic solutions.[12] In neutral or slightly alkaline solutions, it readily oxidizes in the air to form cystine.[12] It is also sensitive to light and moisture.[5]
Specific Rotation [α] +5.5° to +7.5° (c=8, in 1-6 M HCl)[6][9]
Experimental Protocol: Preparation of a Reducing Agent Solution

L-cysteine hydrochloride is frequently used to create anaerobic conditions in microbiology media.

start Start: Prepare Anaerobic Medium step1 Weigh L-Cysteine HCl Monohydrate start->step1 step2 Dissolve in Deoxygenated Water step1->step2 step3 Adjust pH if Necessary (Note: Solution will be acidic) step2->step3 step4 Filter Sterilize the Solution step3->step4 step5 Add to Autoclaved Medium step4->step5 end End: Medium is Reduced step5->end

Caption: Workflow for preparing a reducing solution for anaerobic media.

Methodology:

  • Preparation: Work in an environment with minimized oxygen exposure if possible. Use water that has been deoxygenated by boiling and then cooling under a stream of nitrogen or argon gas.

  • Dissolution: For a final concentration of 0.05% (w/v), weigh 0.5 g of L-cysteine hydrochloride monohydrate and dissolve it in 1 L of deoxygenated water.

  • pH Adjustment: The resulting solution will be acidic.[8][10] Depending on the requirements of the medium, the pH may need to be adjusted using an anaerobic solution of NaOH.

  • Sterilization and Addition: The L-cysteine hydrochloride solution should be filter-sterilized and added to the culture medium after the medium has been autoclaved and cooled.

L-Cystine Dihydrochloride

L-cystine dihydrochloride is the dihydrochloride salt of the amino acid dimer, L-cystine. It is a key component in cell culture media, serving as a source of L-cysteine for protein synthesis.[13][14]

Chemical Identification and Properties
IdentifierL-Cystine Dihydrochloride
CAS Number 30925-07-6[13][15][16]
Molecular Formula C₆H₁₂N₂O₄S₂ · 2HCl[13][15]
Molecular Weight 313.22 g/mol [13][15][16]

Below is a summary of the key chemical and physical properties for L-cystine dihydrochloride.

PropertyValue
Appearance White to pale yellow powder or crystalline substance.[13]
Solubility Sparingly soluble in water (0.112 mg/mL at 25°C for free cystine).[14] Readily soluble in 2 M HCl (50 mg/mL).[14] The dihydrochloride salt form has enhanced solubility in aqueous solutions with pH < 2.[14]
Storage Recommended storage at 4°C or room temperature.[13][16]
Stability Stable for at least 12 months after receipt under proper storage conditions.[13]
Specific Rotation [α] -164° to -174° (c=2, in 1 M HCl)[13]
Role in Cellular Processes

In cell culture, L-cystine is taken up by cells and subsequently reduced to L-cysteine, which is then available for metabolic processes, including protein and glutathione synthesis. Glutathione is a critical intracellular antioxidant.

cluster_extracellular cluster_intracellular extracellular Extracellular Space (Cell Culture Medium) intracellular Intracellular Space (Cytosol) Cystine_Medium L-Cystine Dihydrochloride Cystine_Cell L-Cystine Cystine_Medium->Cystine_Cell Cellular Uptake Cysteine_Cell L-Cysteine Cystine_Cell->Cysteine_Cell Reduction Protein Protein Synthesis Cysteine_Cell->Protein GSH Glutathione (GSH) Synthesis Cysteine_Cell->GSH

Caption: Cellular uptake and utilization of L-cystine in cell culture.

Experimental Protocol: Preparation of a Concentrated Stock Solution for Cell Culture

Methodology:

  • Preparation: To prepare a 50 mg/mL stock solution, weigh 500 mg of L-cystine dihydrochloride.

  • Dissolution: Add the powder to a sterile container and add approximately 8 mL of sterile 2 M HCl.[14] Mix thoroughly. Gentle heating may be required to fully dissolve the compound.

  • Final Volume: Once dissolved, adjust the final volume to 10 mL with sterile 2 M HCl.

  • Storage: Store the stock solution at 4°C. This highly acidic stock must be diluted significantly in the final culture medium to avoid drastic pH changes. It is crucial to verify the final pH of the medium after the addition of the stock solution.

References

An In-Depth Technical Guide to the Physiological Effects of L-Cystine Hydrochloride Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cystine, a disulfide-linked dimer of the amino acid cysteine, and its more soluble hydrochloride salt, play a pivotal role in numerous physiological processes. As a key precursor to the master antioxidant glutathione (GSH), L-cystine hydrochloride supplementation has garnered significant interest for its potential therapeutic and health-promoting effects. This technical guide provides a comprehensive overview of the physiological impacts of this compound supplementation, with a focus on its effects on dermatological health, antioxidant capacity, and immune function. Quantitative data from clinical and in-vitro studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.

Introduction

L-cysteine is a semi-essential, sulfur-containing amino acid that serves as a fundamental building block for proteins and a rate-limiting substrate for the synthesis of glutathione.[1][2] Due to the reactive nature of its thiol group, cysteine is readily oxidized to form L-cystine, a more stable dimer. This compound is a salt form of L-cystine that enhances its solubility and stability, making it a common choice for oral supplementation. The primary physiological rationale for L-cystine supplementation is to increase the intracellular availability of cysteine, thereby bolstering glutathione synthesis and supporting a range of downstream biological functions.[3][4] This guide will delve into the quantitative effects and mechanistic underpinnings of this compound supplementation in key physiological domains.

Dermatological Effects: Skin, Hair, and Nails

L-cystine is a crucial component of keratin, the primary structural protein of the skin, hair, and nails. Supplementation with L-cystine has been investigated for its potential to improve the health and appearance of these tissues.

Skin Lightening and Hyperpigmentation

L-cystine supplementation has been shown to contribute to skin lightening, primarily through its role in glutathione synthesis. Glutathione is hypothesized to influence melanin production by shifting the synthesis from the darker eumelanin to the lighter pheomelanin.[5][6]

Quantitative Data on Skin Lightening:

ParameterTreatment GroupBaseline (Mean ± SD)6 Weeks (Mean ± SD)12 Weeks (Mean ± SD)% Change from Baseline (12 Weeks)p-value (vs. Placebo at 12 Weeks)
Luminance (L)*500 mg L-cystine + 250 mg L-glutathione59.77 ± 3.57-60.85 ± 3.37+1.8%< 0.05
500 mg L-cystine61.43 ± 3.79-62.01 ± 3.53+0.9%NS
Individual Typology Angle (ITA°) 500 mg L-cystine + 250 mg L-glutathione26.92 ± 10.13-29.25 ± 9.23+8.7%< 0.05
500 mg L-cystine32.57 ± 10.87-34.43 ± 9.94+5.7%NS
Dark Spot Size Reduction 500 mg L-cystine + 250 mg L-glutathione-Significant ReductionSignificant Reduction-< 0.05
500 mg L-cystine-NSNS-NS

NS: Not Significant. Data extracted from a randomized, double-blind, placebo-controlled clinical trial involving 124 Asian female subjects.[5][6][7]

Experimental Protocol: Spectrophotometric Measurement of Skin Color

A spectrophotometer is used to measure the color of the skin in the Lab* color space. The L* value represents lightness (from black to white), and the ITA° (Individual Typology Angle) is calculated from the a* (red-green axis) and b* (yellow-blue axis) values to quantify the degree of skin pigmentation. Measurements are typically taken on a defined area of the skin, such as the cheek or forearm, at baseline and at specified intervals throughout the study.[5]

Hair Growth and Health

As a key component of keratin, L-cystine is essential for hair shaft structure and strength. Supplementation may support hair growth and reduce hair loss.

Quantitative Data on Hair Growth:

ParameterTreatment GroupBaseline (Mean ± SE)45 Days (Mean ± SE)90 Days (Mean ± SE)p-value (vs. Baseline at 90 Days)
Hair Density (hairs/cm²) L-cystine193.1 ± 6.1-205.4 ± 5.9< 0.05
Anagen/Telogen Ratio L-cystine78.8 / 21.2-82.3 / 17.7< 0.05

Data from a randomized, parallel-group study on 60 female subjects with acute telogen effluvium.[8][9]

Experimental Protocol: Phototrichogram

The phototrichogram is a non-invasive method to assess hair growth parameters. A small area of the scalp is clipped, and a baseline image is taken. After a few days, the area is re-imaged. Software analysis of the images allows for the quantification of hair density, the ratio of growing (anagen) to resting (telogen) hairs, and hair growth speed.[8]

Nail Growth and Strength

L-cystine contributes to the hardness and resilience of the nail plate.

Quantitative Data on Nail Growth:

ParameterTreatment GroupBaseline (Mean ± SE)90 Days (Mean ± SE)% Increase from Baselinep-value (vs. Baseline)
Nail Plate Growth Rate (mm/14 days) L-cystine1.25 ± 0.051.35 ± 0.04+8.0%< 0.05

Data from a randomized, parallel-group study on 60 female subjects with brittle nail syndrome.[8][9]

Experimental Protocol: Nail Growth Rate Measurement

A small mark is made on the nail plate at the level of the proximal nail fold. The distance from the nail fold to the mark is measured at baseline and after a defined period (e.g., 14 days) to calculate the rate of nail growth.[8]

Antioxidant Effects via Glutathione Synthesis

The cornerstone of L-cystine's physiological effects lies in its role as a precursor for glutathione (GSH) synthesis. GSH is a tripeptide (glutamate-cysteine-glycine) and the most abundant endogenous antioxidant in mammalian cells. It plays a critical role in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis.[2][4]

While direct quantitative data from human clinical trials on the increase of blood glutathione levels following only this compound supplementation is limited, numerous studies with N-acetylcysteine (NAC), a cysteine prodrug, have demonstrated a significant increase in plasma and intracellular glutathione levels.[4][10][11] It is important to note that NAC is more readily absorbed and utilized for glutathione synthesis than L-cystine.

Signaling Pathway: Glutathione Synthesis

Glutathione_Synthesis L_Cystine L-Cystine (extracellular) Cysteine L-Cysteine L_Cystine->Cysteine Reduction gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC GCL Glutamate-Cysteine Ligase (GCL) GCL->gamma_GC GSH Glutathione (GSH) gamma_GC->GSH GS Glutathione Synthetase (GS) GS->GSH Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine Glycine->GSH Supplementation L-Cystine HCl Supplementation Supplementation->L_Cystine Increases availability Lymphocyte_Proliferation_Workflow start Isolate Lymphocytes from Blood Sample culture Culture Lymphocytes with Mitogen and L-Cystine/Control start->culture incubate Incubate for 48-72 hours culture->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure end Quantify Cell Proliferation measure->end

References

Toxicological Profile of L-Cystine Hydrochloride in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological studies of L-cystine hydrochloride conducted in various animal models. The information is compiled from a range of studies to support safety assessments and inform future research in drug development and food safety.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose.

Data Presentation: Acute Oral Toxicity of L-Cysteine in Rodents
SpeciesStrainSexRoute of AdministrationLD50 (mg/kg bw)ObservationsReference
RatNot SpecifiedMaleOral (gavage)> 2000No mortality or significant clinical signs of toxicity.[1]
RatWistarFemaleOral (gavage)> 2000No mortality. Clinical signs included impaired general state, piloerection, dyspnea, and cowering position.[1]
Experimental Protocols: Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a sequential testing procedure using a limited number of animals.

G start Start: Select Starting Dose (e.g., 300 mg/kg) step1 Administer to 3 Female Rats start->step1 observe1 Observe for 14 Days (Mortality & Clinical Signs) step1->observe1 decision1 Mortality? observe1->decision1 step2 Administer Higher Dose (e.g., 2000 mg/kg) to 3 Rats decision1->step2 No stop Stop: Determine LD50 Cut-off decision1->stop Yes observe2 Observe for 14 Days step2->observe2 decision2 Mortality? observe2->decision2 decision2->stop No decision2->stop Yes

Caption: Workflow of the Acute Toxic Class Method (OECD 423).

Protocol Details:

  • Test Animals: Healthy, young adult rats (Wistar or similar strain), typically females as they are often slightly more sensitive.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered as a single dose by oral gavage. The starting dose is selected from fixed levels (e.g., 300 mg/kg).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Sub-chronic Oral Toxicity

Sub-chronic toxicity studies evaluate the adverse effects of a substance after repeated oral administration over a period of 28 or 90 days.

Data Presentation: 4-Week Repeated-Dose Oral Toxicity of L-Cysteine in Rats
ParameterControl (0.5% Methylcellulose)500 mg/kg/day L-cysteine1000 mg/kg/day L-cysteine2000 mg/kg/day L-cysteineReference
Animal Strain & Sex Crl:CD(SD)IGS, MaleCrl:CD(SD)IGS, MaleCrl:CD(SD)IGS, MaleCrl:CD(SD)IGS, Male[2]
Number of Animals 6666[2]
Duration 28 days28 days28 days28 days[2]
NOAEL (mg/kg/day) -< 500< 500< 500[2][3]
Clinical Observations NormalRenal injuriesSalivation, Renal injuries, Focal gastric erosionIncreased reticulocyte counts, Salivation, Renal injuries, Focal gastric erosion[2][4]
Key Histopathology No significant findingsBasophilic tubules in kidneyBasophilic tubules in kidneyBasophilic tubules, Hyaline casts in kidney[2]
Experimental Protocols: 4-Week Repeated-Dose Oral Toxicity

This study was conducted to evaluate the potential toxicity of L-cysteine when administered daily by gavage for 28 days.

G start Acclimatization of Male Rats dosing Daily Oral Gavage for 28 Days (Control, 500, 1000, 2000 mg/kg) start->dosing monitoring Daily Clinical Observation Weekly Body Weight dosing->monitoring end_study End of Study (Day 28) monitoring->end_study collection Blood & Urine Collection (Hematology, Clinical Chemistry, Urinalysis) end_study->collection necropsy Gross Necropsy Organ Weights collection->necropsy histopath Histopathological Examination of Tissues necropsy->histopath analysis Data Analysis & NOAEL Determination histopath->analysis

Caption: Workflow of a 4-week repeated-dose oral toxicity study.

Protocol Details:

  • Test Animals: Male Crl:CD(SD)IGS rats.

  • Dose Administration: L-cysteine was administered once daily by oral gavage at doses of 500, 1000, or 2000 mg/kg/day for 28 consecutive days. The control group received a 0.5% methylcellulose vehicle solution.[2]

  • Parameters Monitored:

    • Clinical Observations: Conducted daily.

    • Body Weight: Measured weekly.

    • Hematology and Blood Chemistry: Blood samples were collected at the end of the study.

    • Urinalysis: Conducted at the end of the study.

    • Gross Necropsy: Performed on all animals at the end of the study.

    • Histopathology: Key organs and any gross lesions were examined microscopically.

Chronic Toxicity and Carcinogenicity

Long-term studies are conducted to assess the potential for a substance to cause chronic toxicity and cancer with prolonged exposure.

Data Presentation: 108-Week Carcinogenicity Study of L-Cysteine Hydrochloride in Rats
ParameterControl0.25% in Drinking Water (~133-148 mg/kg/day)0.5% in Drinking Water (~235-280 mg/kg/day)Reference
Animal Strain & Sex Fischer 344, Male & FemaleFischer 344, Male & FemaleFischer 344, Male & Female[5][6]
Number of Animals 50/sex50/sex50/sex[5]
Duration 108 weeks108 weeks108 weeks[5]
Carcinogenic Effects No significant increase in tumorsNo statistically significant increase in neoplasmsNo statistically significant increase in neoplasms[5][6]
Non-Neoplastic Lesions -Necrosis of renal papillae (2/43 females)Necrosis of renal papillae (6/38 females), Calcification of renal papillae (2/38 females), Focal necrosis of proximal tubules (2/41 males, 1/38 female)[6]
Experimental Protocols: 108-Week Carcinogenicity Study

This study investigated the carcinogenic potential of L-cysteine monohydrochloride administered in the drinking water to rats for 108 weeks.[5]

G start Selection of F344 Rats (50/sex/group) dosing Chronic Administration in Drinking Water (0%, 0.25%, 0.5%) for 108 Weeks start->dosing monitoring Regular Monitoring: - Clinical Signs - Body Weight - Food/Water Consumption - Hematology & Serum Analysis dosing->monitoring termination Study Termination at 108 Weeks monitoring->termination necropsy Comprehensive Gross Necropsy termination->necropsy histopath Microscopic Examination of Tissues necropsy->histopath conclusion Conclusion on Carcinogenicity histopath->conclusion

Caption: Logical flow of a long-term carcinogenicity study.

Protocol Details:

  • Test Animals: Fischer 344/DuCrj rats, 50 of each sex per group.[5]

  • Dose Administration: L-cysteine monohydrochloride was administered in the drinking water at concentrations of 0.25% and 0.5% for 108 weeks.[5]

  • Parameters Monitored:

    • Clinical Observations: Regular checks for signs of toxicity.

    • Body Weight and Food/Water Consumption: Monitored throughout the study.

    • Hematology and Serum Analysis: Performed at study termination.

    • Urinalysis: Conducted periodically.

    • Gross Necropsy and Histopathology: A complete necropsy and microscopic examination of a comprehensive set of tissues from all animals were performed.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Data Presentation: Genotoxicity of L-Cysteine Hydrochloride
Assay TypeTest SystemMetabolic ActivationDose RangeResultReference
Bacterial Reverse Mutation (Ames) S. typhimurium TA100, TA2637With and Without S9Up to 10 mg/platePositive[7]
Chromosomal Aberration Chinese Hamster Lung (CHL) cellsWithout S9Up to 2 mg/mLPositive[7]
In Vivo Micronucleus Mouse bone marrowN/A125, 250, 500 mg/kg (i.p.)Negative[7]
In Vivo Transgenic Rodent (TGR) gpt delta mice (liver, stomach)N/AUp to 1000 mg/kg/day (oral gavage, 28 days)Negative[7]
Experimental Protocols: Genotoxicity Testing Strategy

A standard battery of in vitro and in vivo tests is used to evaluate genotoxic potential.

G start Start: In Vitro Testing ames Bacterial Reverse Mutation Assay (Ames Test) start->ames chromo Chromosomal Aberration Assay start->chromo decision_vitro In Vitro Positive? ames->decision_vitro chromo->decision_vitro in_vivo Proceed to In Vivo Testing decision_vitro->in_vivo Yes conclusion Overall Genotoxicity Conclusion decision_vitro->conclusion No micronucleus In Vivo Micronucleus Test in_vivo->micronucleus tgr Transgenic Rodent (TGR) Assay in_vivo->tgr micronucleus->conclusion tgr->conclusion

Caption: A typical tiered strategy for genotoxicity assessment.

Protocol Details:

  • Ames Test (OECD 471): Evaluates the ability of the test substance to induce reverse mutations in several strains of Salmonella typhimurium. The test is conducted with and without a metabolic activation system (S9 mix).

  • In Vitro Chromosomal Aberration Test (OECD 473): Assesses the potential of the test substance to cause structural chromosomal damage in cultured mammalian cells, such as Chinese Hamster Lung (CHL) cells.

  • In Vivo Micronucleus Test (OECD 474): An in vivo test that detects damage to chromosomes or the mitotic apparatus in erythroblasts of mammals, usually rodents. Bone marrow is typically analyzed for the presence of micronuclei.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. While specific studies on this compound are limited in the public domain, the following outlines the standard approach based on OECD guidelines.

Experimental Protocols: Reproduction/Developmental Toxicity Screening (OECD 421)

This screening test provides initial information on potential reproductive and developmental effects.

Protocol Details:

  • Test Animals: Typically rats.

  • Dosing: Males are dosed for a minimum of four weeks (including pre-mating and mating periods). Females are dosed throughout the study (pre-mating, gestation, and lactation).

  • Mating: Animals are paired for mating.

  • Observations:

    • Parental Animals: Clinical signs, body weight, food consumption, mating and fertility parameters are recorded.

    • Offspring: Litter size, viability, and pup weights are monitored. Anogenital distance may be measured.

  • Necropsy: A thorough examination of parental reproductive organs and offspring is conducted.

Conclusion

The available toxicological data on this compound indicates a low order of acute toxicity. Sub-chronic oral administration in rats at high doses resulted in renal and gastric effects, with a NOAEL determined to be less than 500 mg/kg/day in a 4-week study.[2][3] A long-term carcinogenicity study in rats did not show any evidence of carcinogenic potential, although non-neoplastic lesions in the kidneys were observed at the highest dose.[5][6] While in vitro genotoxicity tests were positive, subsequent in vivo assays were negative, suggesting that L-cysteine hydrochloride is not genotoxic in living organisms.[7] Further dedicated studies would be beneficial to fully characterize the reproductive and developmental toxicity profile of this compound. This guide provides a foundational understanding for professionals engaged in the safety assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for Dissolving L-Cystine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-cystine, a disulfide-linked dimer of the amino acid cysteine, is a crucial component of cell culture media, essential for cell growth, protein synthesis, and antioxidant defense. However, its low solubility at physiological pH presents a significant challenge for media formulation and preparation. L-cystine hydrochloride, the hydrochloride salt of L-cystine, offers improved solubility and is a common choice for supplementing cell culture media. This document provides a detailed protocol for the preparation of this compound stock solutions for use in research, scientific, and drug development applications.

Solubility and Stability

L-cystine exhibits poor solubility in water and neutral pH solutions, which can lead to precipitation in cell culture media.[1] The solubility of L-cystine is significantly increased in acidic (pH < 2) or alkaline (pH > 8) conditions.[2][3][4] L-cystine dihydrochloride is more readily soluble in aqueous solutions compared to L-cystine.[5]

In culture media, L-cystine can be reduced to L-cysteine. While L-cysteine is more soluble, it is unstable and can readily oxidize back to L-cystine, a reaction accelerated by the presence of metal ions like copper and iron.[6][7] This can lead to the precipitation of L-cystine and the generation of reactive oxygen species, potentially impacting cell culture performance.[6]

Quantitative Data Summary

The following table summarizes the solubility of L-cystine and its hydrochloride salt under various conditions.

CompoundSolventConcentrationTemperature (°C)NotesReference
L-CystineWater0.112 mg/mL25Very low solubility at neutral pH.[2][3]
L-Cystine1 M HCl100 mg/mLNot specifiedHeating may be required.[3][8]
L-Cystine dihydrochloride2 M HCl50 mg/mLNot specifiedHeating may be required.[2]
L-Cystine dihydrochloride0.5 M HCl50 mg/mLNot specified[5]
L-Cystine500 mM HCl0.1 M (24.03 mg/mL)Not specifiedUsed to prepare a stock solution for cell culture experiments.[9][10]
L-Cystine200 mM NaOH0.1 M (24.03 mg/mL)Not specifiedUsed to prepare a stock solution for cell culture experiments.[9][10]

Experimental Protocol: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution in dilute hydrochloric acid.

Materials:

  • L-cystine dihydrochloride (Cell Culture Grade)

  • Hydrochloric acid (HCl), 1 M solution

  • Cell culture grade water

  • Sterile conical tubes (50 mL)

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • pH meter or pH indicator strips

  • Analytical balance and weigh boats

  • Stir plate and stir bar

Procedure:

  • Preparation of Dilute HCl:

    • In a sterile container, prepare a 0.1 M HCl solution by diluting the 1 M HCl stock solution with cell culture grade water. For example, to make 50 mL of 0.1 M HCl, add 5 mL of 1 M HCl to 45 mL of sterile water.

  • Weighing L-Cystine Dihydrochloride:

    • Tare a sterile weigh boat on an analytical balance.

    • Carefully weigh the desired amount of L-cystine dihydrochloride. For a 10 mg/mL stock solution, you will need 500 mg for a final volume of 50 mL.

  • Dissolving L-Cystine Dihydrochloride:

    • Transfer the weighed L-cystine dihydrochloride to a sterile 50 mL conical tube.

    • Add a small, sterile stir bar to the tube.

    • Using a sterile serological pipette, add the prepared 0.1 M HCl solution to the conical tube to the desired final volume (e.g., 50 mL).

    • Place the tube on a stir plate at room temperature and stir until the L-cystine dihydrochloride is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[2]

  • Sterilization:

    • Once the L-cystine dihydrochloride is fully dissolved, remove the stir bar using a sterile magnetic stir bar retriever.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new, sterile conical tube. This step is crucial for removing any potential microbial contamination.[8]

  • Storage:

    • Label the tube clearly with the name of the solution (this compound Stock Solution), concentration (10 mg/mL), date of preparation, and your initials.

    • Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

The primary role of L-cystine in cell culture is as a precursor to L-cysteine, which is a building block for proteins and the rate-limiting substrate for the synthesis of glutathione (GSH). Glutathione is a major intracellular antioxidant, protecting cells from oxidative stress.

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_application Application in Cell Culture weigh Weigh L-Cystine Hydrochloride dissolve Dissolve in 0.1 M HCl weigh->dissolve prepare_hcl Prepare 0.1 M HCl prepare_hcl->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize store Store at 2-8°C or -20°C sterilize->store add_to_media Add to Cell Culture Medium store->add_to_media uptake Cellular Uptake add_to_media->uptake reduction Reduction to Cysteine uptake->reduction gsh_synthesis Glutathione (GSH) Synthesis reduction->gsh_synthesis protein_synthesis Protein Synthesis reduction->protein_synthesis

Caption: Workflow for this compound Dissolution and Cellular Utilization.

Conclusion

The protocol outlined in this document provides a reliable method for preparing soluble and sterile this compound stock solutions for cell culture applications. By using dilute hydrochloric acid as a solvent, the inherent solubility challenges of L-cystine at neutral pH are overcome. Proper sterile technique is paramount to prevent contamination of the final stock solution and subsequent cell cultures. This application note serves as a valuable resource for researchers, scientists, and drug development professionals to ensure the consistent and effective delivery of this essential amino acid to their cell culture systems.

References

Application Notes: Utilizing the L-Cysteine/L-Cystine Redox System for Protein Refolding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In biopharmaceutical production and research, recombinant proteins, especially those with multiple disulfide bonds, are often expressed in microbial systems like E. coli. This can lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies. To obtain the biologically active protein, these inclusion bodies must be solubilized and the protein refolded into its native three-dimensional structure. A critical aspect of this process for cysteine-rich proteins is the correct formation of disulfide bonds.

While the query specified using L-cystine hydrochloride as a reducing agent, it's important to clarify the roles of L-cysteine and its oxidized form, L-cystine. L-cysteine, with its free thiol (-SH) group, acts as the reducing agent, while L-cystine, which is formed by the oxidation of two cysteine molecules, does not.[1] However, a combination of reduced L-cysteine and oxidized L-cystine creates a "redox shuffling" buffer. This system is highly effective in facilitating the correct pairing of cysteine residues during protein refolding by promoting the continuous breaking and reforming of disulfide bonds until the thermodynamically most stable, native conformation is achieved.[2][3]

Principle of Disulfide Bond Shuffling

The process of disulfide bond shuffling involves a nucleophilic attack of a free cysteine thiolate on an existing disulfide bond.[4] In a refolding buffer, the reduced L-cysteine helps to break incorrect disulfide bonds that may have formed within the misfolded protein. The oxidized L-cystine in the buffer helps to create an oxidizing environment that allows for the formation of new disulfide bonds. The ratio of reduced to oxidized cysteine is crucial in maintaining a redox potential that favors the native disulfide bond configuration.[2][5] This dynamic process of breaking and reforming bonds is essential for the protein to navigate its folding landscape and arrive at its correctly folded, active state.

Applications

The L-cysteine/L-cystine redox system is widely applicable in the refolding of various recombinant proteins, particularly those with multiple disulfide bonds that are prone to misfolding and aggregation. This includes:

  • Therapeutic proteins such as interferons and granulocyte colony-stimulating factor (G-CSF).[6][7]

  • Industrial enzymes.

  • Antibody fragments and other cysteine-rich proteins.[3]

The use of a cysteine/cystine redox pair can be a cost-effective alternative to other expensive redox shuffling systems like reduced and oxidized glutathione (GSH/GSSG).[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of L-cysteine/L-cystine redox buffers in protein refolding, based on published studies.

Protein ExampleL-cysteine ConcentrationL-cystine ConcentrationRatio (Cysteine:Cystine)Other Buffer ComponentsRefolding Yield/Outcome
Recombinant Human Interferon-α2b5.57 mM1.8 mM~3:10.64 M UreaHigh biological activity (2.24 x 10^8 IU/mg) with fed-batch method at 500 µg/mL.[6]
Recombinant Human G-CSF2 mM1 mM2:1Not specifiedOptimized concentrations for correct refolding.[7]
Lysozyme8 mM0.8 mM10:1Linear reduction of urea concentration via diafiltration~90% refolding yield at 700 µM protein concentration.[8]
General Protocol RecommendationVariableVariable10:1 to 1:1Depends on the proteinAn optimized balance of redox agents promotes correct disulfide bond formation.[2]

Experimental Protocols

Protocol 1: Preparation of a Cysteine/Cystine Stock Solution

  • L-cysteine Hydrochloride Stock (e.g., 100 mM): Dissolve the appropriate amount of L-cysteine hydrochloride monohydrate in a degassed buffer (e.g., Tris-HCl) at a slightly basic pH (8.0-8.5) to improve solubility.[5] Prepare this solution fresh to minimize oxidation.

  • L-cystine Stock (e.g., 20 mM): L-cystine has low solubility in neutral water. Dissolve L-cystine in a small amount of HCl (e.g., 1 M) and then dilute with the refolding buffer. Adjust the pH as necessary.

Protocol 2: Protein Refolding by Dilution

This protocol is a general guideline and should be optimized for the specific protein of interest.

  • Inclusion Body Solubilization and Reduction:

    • Isolate inclusion bodies from the cell lysate by centrifugation.

    • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

    • Solubilize the washed inclusion bodies in a denaturation buffer (e.g., 50 mM Tris-HCl, pH 8.5, 6 M Guanidine HCl or 8 M Urea) containing a strong reducing agent like Dithiothreitol (DTT) to completely reduce all disulfide bonds.[2]

    • Incubate for 1-2 hours at room temperature.

    • Remove any remaining insoluble material by centrifugation or filtration.

  • Refolding:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.5) containing the desired concentrations of L-cysteine and L-cystine (e.g., 2 mM L-cysteine and 1 mM L-cystine). Other additives such as L-arginine (to suppress aggregation), sucrose, or glycerol may be included.[3][6]

    • Slowly add the solubilized and reduced protein solution to the refolding buffer with gentle and constant stirring at 4°C. A slow addition rate (e.g., 1 ml/hour) is often crucial to prevent aggregation.[3] The final protein concentration in the refolding buffer should be low (typically in the µg/mL range).

    • Incubate the refolding mixture for 24-48 hours at 4°C with gentle stirring to allow for disulfide bond shuffling and proper folding.[3]

  • Purification and Analysis:

    • After refolding, concentrate the protein solution using techniques like ultrafiltration.

    • Purify the refolded protein from misfolded species, aggregates, and refolding buffer components using chromatographic methods such as size-exclusion chromatography (SEC) or affinity chromatography.[3]

    • Analyze the purified protein for its biological activity, and confirm its structure and purity using techniques like SDS-PAGE, Western blotting, and reverse-phase HPLC.[3][7]

Visualizations

ProteinRefoldingWorkflow cluster_upstream Upstream Processing cluster_refolding Refolding Protocol cluster_downstream Downstream Processing cluster_redox Redox Shuffling Expression Recombinant Protein Expression (e.g., E. coli) IB Inclusion Body Formation Expression->IB Overexpression Solubilization Solubilization & Reduction (e.g., 6M GuHCl, DTT) IB->Solubilization Refolding Refolding by Dilution in Cysteine/Cystine Buffer Solubilization->Refolding Slow Addition Purification Purification (e.g., Chromatography) Refolding->Purification Reduced L-cysteine (Reduced) Analysis Analysis (Activity, Purity) Purification->Analysis Misfolded Misfolded Protein (Incorrect S-S bonds) Reduced->Misfolded Reduces incorrect disulfide bonds Oxidized L-cystine (Oxidized) Native Native Protein (Correct S-S bonds) Misfolded->Native Disulfide Shuffling Native->Oxidized Forms correct disulfide bonds

Caption: Workflow for protein refolding using a cysteine/cystine redox buffer.

DisulfideShufflingMechanism P_incorrect Protein with Incorrect Disulfide Bond (P-S-S-P) Intermediate Mixed Disulfide Intermediate (P-S-S-R) P_incorrect->Intermediate + L-cysteine Cys_SH L-cysteine (R-SH) P_SH Reduced Protein (P-SH) Intermediate->P_SH + Reduced Protein Thiol P_correct Protein with Correct Disulfide Bond (P-S-S-P) P_SH->P_correct + L-cystine (Oxidizing Agent) Cystine L-cystine (R-S-S-R)

Caption: Mechanism of disulfide bond shuffling facilitated by L-cysteine.

References

Application Notes and Protocols for Determining Optimal L-cystine Hydrochloride Concentration for In Vitro Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-cystine, a disulfide-linked dimer of the amino acid L-cysteine, is a crucial component of most chemically defined cell culture media.[1] While considered a non-essential amino acid in vivo, it is essential for the growth and proliferation of many cell types in vitro.[2] L-cystine serves as a primary source of intracellular L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][3] Consequently, L-cystine plays a pivotal role in maintaining cellular redox balance, protecting cells from oxidative stress, and ensuring protein stability through the formation of disulfide bonds.[2][3]

However, supplementing cell culture media with L-cystine presents challenges due to its low solubility at neutral pH, which can lead to precipitation and limit its bioavailability.[4] L-cystine hydrochloride, a more soluble form, is often used to circumvent this issue. Determining the optimal concentration of this compound is critical, as insufficient levels can impair cell growth, while excessive concentrations can induce oxidative stress and cytotoxicity in some cell lines.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine and optimize the this compound concentration for various in vitro cell culture applications. The following sections include quantitative data for different cell lines, detailed experimental protocols, and an overview of the key signaling pathways involved.

Data Presentation: this compound Concentrations for Various Cell Lines

The optimal concentration of L-cystine can vary significantly depending on the cell line and experimental objectives. The following table summarizes effective concentrations reported in the literature for different cell types and their observed effects.

Cell LineThis compound ConcentrationObserved EffectReference
HeLa 0.1 mM - 1.6 mMDose-dependent induction of Nrf2 protein.[8][9][8][9]
HeLa 0.8 mMMost effective concentration for Nrf2 induction; provided cytoprotection against H₂O₂ and doxorubicin-induced apoptosis.[8][9][8][9]
HEK293, AC16, MCF7 Fresh DMEM (containing 0.2 mM L-cystine)Induction of Nrf2 protein.[9]
Human Peritoneal Mesothelial Cells (HPMC) 0.25 x 10⁻³ mol/L (0.25 mM)Significantly improved cell attachment and growth, leading to a confluent monolayer.[10][10]
Human Hair Follicle Keratinocytes (HHFK) 50 µM (0.05 mM)Contributed to protection against endogenous oxidative stress and supported cell viability and proliferation.[11][11]
Chinese Hamster Ovary (CHO) > 2.5 mMMarkedly reduced cell growth, increased oxidative stress, and led to a p21-mediated cell cycle arrest in the G1/S phase when seeded at low densities.[6][7][6][7]

Key Signaling Pathways Involving L-cystine

L-cystine uptake and subsequent conversion to L-cysteine influence several critical cellular signaling pathways, primarily related to the management of oxidative stress.

1. The Keap1-Nrf2 Antioxidant Response Pathway:

L-cystine is a potent, non-toxic inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] The mechanism involves the following steps:

  • Uptake: Extracellular L-cystine is transported into the cell by the xCT antiporter (SLC7A11), which exchanges it for intracellular glutamate.[8][12]

  • Nrf2 Stabilization: The influx of L-cystine and its reduction to L-cysteine increases the intracellular antioxidant capacity. This leads to a conformational change in the Keap1 protein, which normally targets Nrf2 for degradation. This change prevents Nrf2 degradation, allowing it to accumulate.

  • Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[9]

  • Cytoprotection: This results in the upregulated expression of a battery of cytoprotective genes, including those involved in glutathione synthesis (GCLC, GCLM), detoxification enzymes (NQO1, HMOX1), and antioxidant proteins (TXNRD1, SRXN1).[8][9] This cascade ultimately protects the cell from oxidative damage and apoptosis.[8][9]

G cluster_outside Extracellular Space cluster_cell Cytoplasm cluster_nucleus Nucleus L-cystine_out L-cystine xCT xCT Antiporter (SLC7A11) L-cystine_out->xCT Uptake L-cystine_in L-cystine xCT->L-cystine_in L-cysteine 2x L-cysteine L-cystine_in->L-cysteine Reduction GSH Glutathione (GSH) Synthesis L-cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Nrf2_Keap1 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Upregulation of Cytoprotective Genes (NQO1, GCLC, HMOX1) ARE->Genes

L-cystine uptake and activation of the Nrf2 signaling pathway.

2. Glutathione (GSH) Synthesis and Redox Homeostasis:

L-cysteine derived from L-cystine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide that is the most abundant antioxidant in the cell.[1][3] Deprivation of cystine leads to a rapid decline in intracellular GSH levels, rendering cells vulnerable to oxidative damage.[3] Conversely, supplementation with cystine restores the GSH pool, thereby maintaining redox homeostasis and supporting cell survival.[3]

Experimental Protocols

The following protocols provide detailed methodologies for preparing this compound solutions and determining the optimal concentration for a given cell line.

G start Start: Select Cell Line prep_stock Prepare L-cystine HCl Stock Solution (Protocol 1) start->prep_stock prep_media Prepare Culture Media with Varying L-cystine HCl Concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 mM) prep_stock->prep_media seed_cells Seed Cells in Multi-Well Plates (e.g., 96-well) and Allow to Adhere prep_media->seed_cells treat_cells Replace Media with L-cystine HCl -Containing Media seed_cells->treat_cells incubate Incubate for Desired Period (e.g., 24, 48, 72 hours) treat_cells->incubate assay Perform Cell Viability/Proliferation Assay (e.g., MTT, Cell Counting) (Protocol 2) incubate->assay analyze Analyze Data: Plot Viability vs. Concentration assay->analyze determine_optimum Determine Optimal Concentration Range (Peak of the curve) analyze->determine_optimum end End: Use Optimal Concentration for Future Experiments determine_optimum->end

Workflow for determining optimal L-cystine HCl concentration.

Protocol 1: Preparation of this compound Stock Solution

L-cystine has poor solubility in neutral pH solutions. Acidification is required for solubilization. This protocol is adapted from methods described for cell culture applications.[1][8][9]

Materials:

  • L-cystine dihydrochloride (or L-cystine powder)

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile 50 mL conical tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of L-cystine dihydrochloride powder. To prepare a 100 mM stock solution, use 2.403 g per 100 mL.

  • Solubilization:

    • Add the L-cystine powder to a sterile 50 mL conical tube.

    • Add a small volume of 1M HCl (e.g., 5-10 mL) and vortex thoroughly to dissolve the powder. Some studies use 500 mM HCl for initial solubilization.[8][9]

    • Once dissolved, bring the final volume to 100 mL with sterile, deionized water. The final HCl concentration will be diluted.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: Alternatively, L-cystine can be dissolved in a dilute NaOH solution (e.g., 200 mM), but an acidic stock is more common.[8][9] Ensure the final pH of the culture medium is not significantly altered when adding the stock solution.

Protocol 2: Dose-Response Study to Determine Optimal Concentration via MTT Assay

This protocol determines the effect of different L-cystine concentrations on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Sterile 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Treatment Media:

    • Prepare a series of dilutions of the L-cystine HCl stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.2, 1.6 mM). Include a "medium only" control.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the respective treatment media to each well (perform in triplicate or quadruplicate for each concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data to the control (0 mM L-cystine) to calculate the percent viability.

    • Plot percent viability against this compound concentration to determine the optimal range for cell growth and proliferation.

Protocol 3: Western Blot for Nrf2 Protein Induction

This protocol assesses the activation of the Nrf2 pathway in response to L-cystine treatment.[8][9]

Materials:

  • Cells cultured in 6-well plates

  • L-cystine HCl treatment media

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-GAPDH or anti-β-actin as loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat with the desired concentrations of L-cystine HCl for a specified time (e.g., 4-8 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the well by adding 1x Laemmli sample buffer. Scrape the cells, collect the lysate, and boil for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH).

    • Quantify band intensities using software like ImageJ. Normalize Nrf2 band intensity to the loading control to determine the fold-change in protein expression.[8][9]

References

Preparation of L-Cystine Dihydrochloride and L-Cysteine Hydrochloride Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-cysteine and its oxidized dimer, L-cystine, are sulfur-containing amino acids crucial for various biological processes, including protein synthesis, detoxification, and cellular redox homeostasis. In experimental settings, particularly in cell culture and drug development, the accurate preparation of stock solutions of these amino acids is critical for reproducible results. This document provides detailed protocols for the preparation of L-cystine dihydrochloride and L-cysteine hydrochloride stock solutions, addressing their distinct solubility and stability characteristics.

L-cysteine is readily oxidized to L-cystine, and this interconversion is a key aspect of their biological function. L-cystine is the predominant form in the extracellular environment and is taken up by cells via the xCT (cystine/glutamate) antiporter. Intracellularly, it is reduced to L-cysteine, which is a building block for proteins and the rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH). The L-cysteine/L-cystine redox couple plays a vital role in maintaining the cellular redox state and protecting against oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-cystine dihydrochloride and L-cysteine hydrochloride.

Table 1: Solubility of L-Cystine and its Salts

CompoundSolventTemperatureSolubilityReference
L-CystineWater25 °C0.112 mg/mL[1][2]
L-CystineAqueous solutions pH < 2 or > 825 °CMore soluble than in neutral pH[1][2]
L-Cystine Dihydrochloride2 M HClNot specified50 mg/mL (with heat)[1]
L-Cystine1 M HClNot specified10 mg/mL (1 g in 100 mL)[3]

Table 2: Solubility of L-Cysteine Hydrochloride

CompoundSolventTemperatureSolubilityReference
L-Cysteine Hydrochloride MonohydrateWater20 °C~650 g/L[4]
L-Cysteine Hydrochloride MonohydrateWater25 °C100 g/L[5]
L-Cysteine Hydrochloride MonohydrateWaterNot specified50 mg/mL[6]
L-Cysteine HydrochlorideAlcohol, Acetic Acid, Ammonia WaterNot specifiedFreely soluble[7]
L-Cysteine HydrochlorideEther, Acetone, Ethyl Acetate, BenzeneNot specifiedInsoluble[7]

Table 3: Stability of L-Cysteine and L-Cystine Solutions

CompoundConditionStabilityReference
L-CysteineNeutral or slightly alkaline aqueous solutionsOxidizes to cystine in the presence of air.[7][8]
L-CysteineAcidic solutionsMore stable.[7][8]
L-Cysteine HydrochlorideIn solutionUnstable, should be reconstituted just prior to use.[9]
L-CystineAcid hydrolysisStable.[10][11]

Experimental Protocols

Protocol for Preparation of L-Cystine Dihydrochloride Stock Solution (e.g., 10 mg/mL in 1 M HCl)

L-cystine exhibits low solubility in water at neutral pH[12]. Therefore, acidic conditions are required for its dissolution.

Materials:

  • L-Cystine dihydrochloride powder

  • Hydrochloric acid (HCl), concentrated

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (50 mL)

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter

  • Analytical balance and weigh boats

  • pH meter

Procedure:

  • Prepare 1 M HCl: In a fume hood, add the required volume of concentrated HCl to sterile, purified water. Caution: Always add acid to water, not the other way around. Allow the solution to cool to room temperature.

  • Weigh L-Cystine Dihydrochloride: Accurately weigh the desired amount of L-cystine dihydrochloride powder. For example, for 10 mL of a 10 mg/mL stock solution, weigh 100 mg.

  • Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add the desired volume of 1 M HCl (e.g., 10 mL).

  • Mixing: Vortex or gently agitate the solution until the powder is completely dissolved. Gentle heating may be applied if necessary to aid dissolution[1][2].

  • Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at 2-8 °C. For long-term storage, aliquoting and freezing at -20 °C is recommended to avoid repeated freeze-thaw cycles. Protect from light.

Protocol for Preparation of L-Cysteine Hydrochloride Stock Solution (e.g., 50 mg/mL in Water)

L-cysteine hydrochloride is freely soluble in water[7]. However, it is prone to oxidation, especially at neutral or alkaline pH. Therefore, preparation in an oxygen-depleted environment is recommended for sensitive applications.

Materials:

  • L-Cysteine hydrochloride monohydrate powder

  • Sterile, deoxygenated, purified water (autoclaved and sparged with nitrogen or argon)

  • Sterile conical tubes (50 mL)

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter

  • Analytical balance and weigh boats

Procedure:

  • Prepare Deoxygenated Water: Autoclave purified water to sterilize it. While the water is still warm, sparge it with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Allow it to cool to room temperature in a sealed container. For highly sensitive experiments, this entire procedure should be performed in an anaerobic chamber[2].

  • Weigh L-Cysteine Hydrochloride: Accurately weigh the desired amount of L-cysteine hydrochloride monohydrate powder. For example, for 10 mL of a 50 mg/mL stock solution, weigh 500 mg.

  • Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add the desired volume of deoxygenated, sterile water (e.g., 10 mL).

  • Mixing: Gently swirl or vortex the tube until the powder is completely dissolved.

  • Sterilization: Immediately sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Storage: L-cysteine solutions are unstable and should ideally be prepared fresh before each experiment[9]. If storage is necessary, store in tightly sealed tubes at 2-8°C for short-term use (up to 24 hours) or aliquot and freeze at -80°C for longer-term storage[7]. Protect from light and air exposure.

Diagrams

G cluster_workflow Experimental Workflow: Stock Solution Preparation weigh 1. Weigh L-Cystine Dihydrochloride or L-Cysteine Hydrochloride prepare_solvent 2. Prepare Solvent (e.g., 1M HCl or Deoxygenated Water) dissolve 3. Dissolve Powder in Solvent weigh->dissolve prepare_solvent->dissolve mix 4. Mix Thoroughly (Vortexing/Agitation) dissolve->mix sterilize 5. Filter Sterilize (0.22 µm) mix->sterilize store 6. Aliquot and Store Appropriately sterilize->store G cluster_pathway Cellular Uptake and Role of L-Cystine/Cysteine cluster_membrane extracellular Extracellular Space intracellular Intracellular Space xCT xCT Antiporter (SLC7A11) Glutamate_in Glutamate xCT->Glutamate_in Export L_Cystine_in L-Cystine L_Cystine_out L-Cystine L_Cystine_out->xCT Uptake L_Cysteine L-Cysteine L_Cystine_in->L_Cysteine Reduction (Thioredoxin/Glutathione) Nrf2 Nrf2 Activation L_Cystine_in->Nrf2 Induces Glutathione Glutathione (GSH) Synthesis L_Cysteine->Glutathione Protein_syn Protein Synthesis L_Cysteine->Protein_syn ROS_detox ROS Detoxification Glutathione->ROS_detox

References

Application Note: Quantification of L-Cystine Hydrochloride by Reversed-Phase HPLC with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of L-cystine hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. Due to its high polarity and lack of a strong native chromophore, direct analysis of L-cystine is challenging. This protocol employs a pre-column derivatization step using Dansyl Chloride (DNS-Cl), which enhances the hydrophobicity for better retention on C18 columns and introduces a strongly UV-absorbent moiety for sensitive detection. The method is validated for linearity, precision, and accuracy, making it suitable for quantitative analysis in research, quality control, and drug development settings.

Introduction

L-cystine, the oxidized dimer of the amino acid L-cysteine, is crucial in stabilizing the tertiary structure of proteins and serves as a key component in pharmaceutical formulations and nutritional supplements. Accurate quantification of this compound is essential for quality control and formulation development. However, its high polarity poses a significant challenge for retention on conventional reversed-phase columns, and its weak UV absorption limits detection sensitivity.

To overcome these challenges, pre-column derivatization is a widely adopted strategy.[1] This method utilizes Dansyl Chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) to react with the primary amine groups of L-cystine.[2][3] The resulting dansylated derivative is significantly more hydrophobic, allowing for excellent separation on a C18 stationary phase, and is highly responsive to UV detection, ensuring high sensitivity.[4][5]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Eclipse XDB C18 column (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[6]

  • Reagents:

    • L-Cystine Dihydrochloride (Reference Standard)

    • Dansyl Chloride (DNS-Cl)

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (ACS Grade)

    • Glacial Acetic Acid

    • Sodium Carbonate

    • 0.1 N Hydrochloric Acid (HCl)

    • Milli-Q or HPLC Grade Water

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate in Water:Acetonitrile (95:5, v/v), pH adjusted to 6.3 with acetic acid.[1]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
25.0
26.0
30.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 222 nm[6]
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (100 ppm L-Cystine): Accurately weigh 10 mg of L-cystine dihydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to the mark with 0.1 N HCl.[1] This stock is used to prepare calibration standards by serial dilution with 0.1 N HCl.

  • Dansyl Chloride Solution (1000 ppm): Dissolve 100 mg of Dansyl Chloride in 100 mL of acetonitrile. Store in a dark, airtight container.

  • Sodium Carbonate Buffer (0.4 M): Dissolve 4.24 g of sodium carbonate in 100 mL of Milli-Q water.

Derivatization Protocol
  • In an amber glass autosampler vial, add 1.0 mL of the L-cystine standard or sample solution.

  • Add 1.0 mL of the 0.4 M Sodium Carbonate Buffer to maintain alkaline conditions.[1]

  • Add 1.0 mL of the 1000 ppm Dansyl Chloride solution.[1]

  • Cap the vial and vortex thoroughly.

  • Heat the vial in a heating block or water bath at 60-100°C for approximately 45 minutes.[1]

  • Allow the vial to cool to room temperature.

  • The solution is now ready for injection into the HPLC system.

Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_deriv 2. Derivatization cluster_analysis 3. HPLC Analysis cluster_data 4. Data Processing std_prep Prepare L-Cystine Standard Solutions mix Mix Sample/Standard with DNS-Cl & Buffer std_prep->mix sample_prep Prepare Sample Solutions sample_prep->mix reagent_prep Prepare Derivatization Reagents (DNS-Cl, Buffer) reagent_prep->mix heat Heat Mixture (60-100°C, 45 min) mix->heat cool Cool to Room Temperature heat->cool inject Inject Derivatized Sample (10 µL) cool->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (222 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (from Standards) integrate->calibrate quantify Quantify L-Cystine in Sample integrate->quantify calibrate->quantify

Caption: Experimental workflow for L-cystine quantification.

Results and Data Presentation

The described HPLC method demonstrates excellent performance for the quantification of L-cystine. The derivatization with Dansyl Chloride allows for reliable detection and separation from other amino acids and matrix components. Method validation was performed to assess linearity, precision, accuracy, and sensitivity.

Table 1: Summary of Method Validation Quantitative Data

Validation ParameterResult
Linearity Range 0.1 - 0.5 mg/mL[7]
Correlation Coefficient (r²) > 0.999[8]
Limit of Detection (LOD) 3 - 6 µM[9]
Limit of Quantification (LOQ) 12.5 µg[8]
Precision (%RSD) < 2.0%[10]
Accuracy (Mean Recovery) 99.0% - 103.3%[7][8]

Alternative Methods

While pre-column derivatization is highly effective, other techniques can also be employed for L-cystine analysis:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for separating highly polar compounds without derivatization. Using a polar stationary phase (e.g., ZIC-HILIC) with a high organic content mobile phase allows for direct retention and analysis of L-cystine.[11]

  • Ion-Exchange Chromatography (IEC): A traditional but powerful method for amino acid analysis that separates molecules based on their charge. It is often coupled with post-column derivatization with ninhydrin for detection.[12]

  • Mixed-Mode Chromatography: Utilizes columns with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and charged molecules like L-cystine.[13]

Conclusion

The RP-HPLC method with pre-column Dansyl Chloride derivatization provides a sensitive, accurate, and reliable approach for the quantification of this compound. The protocol is straightforward and utilizes standard HPLC instrumentation, making it accessible for most analytical laboratories. The robust performance, as summarized by the validation data, confirms its suitability for routine quality control and research applications in the pharmaceutical and nutritional sciences.

References

Application of L-Cystine Hydrochloride in Anaerobic Microbiology Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-cystine hydrochloride serves as a critical component in anaerobic microbiology media, primarily functioning as a reducing agent to create and maintain a low redox potential, which is essential for the successful cultivation of obligate anaerobes. Its application also extends to being a nutritional source of the amino acid L-cysteine for microbial growth. This document provides detailed application notes and protocols for the effective use of this compound in anaerobic microbiology.

Dual Role as Reducing Agent and Nutrient Source:

This compound's primary role in anaerobic media is to reduce the oxygen content and lower the oxidation-reduction potential (ORP). The sulfhydryl group of cysteine is readily oxidized, thereby scavenging dissolved oxygen. This creates an environment suitable for the growth of oxygen-sensitive microorganisms.[1][2] Once in the reduced state as L-cysteine, it can also be utilized by various anaerobic bacteria as a source of sulfur and carbon, contributing to their metabolic processes.[3]

Advantages of this compound:

The hydrochloride salt of L-cysteine is preferred over L-cysteine for preparing anaerobic media due to its enhanced solubility and stability, especially in acidic stock solutions.[4][5] This form is less prone to auto-oxidation during media preparation compared to the free base form of L-cysteine.

Considerations for Use:

  • Prevention of Oxidation: To maintain its reducing capacity, this compound solutions should be prepared under anaerobic conditions, for instance, by boiling and sparging the diluent with an oxygen-free gas (e.g., N₂ or a N₂:CO₂ mixture).[4][5]

  • pH Adjustment: The addition of this compound, an acidic salt, can lower the pH of the medium. Therefore, it is crucial to monitor and adjust the pH of the final medium to the desired level for optimal growth of the target microorganism.

  • Alternative Reducing Agents: While effective, this compound is one of several reducing agents used in anaerobic microbiology. Other common agents include sodium thioglycollate, sodium sulfide, and dithiothreitol.[6] The choice of reducing agent can depend on the specific requirements of the microorganisms being cultured and the downstream applications. Comparative studies have shown that L-cysteine hydrochloride can be a suitable, non-toxic alternative to sodium sulfide for the cultivation of certain anaerobes like Methanothermobacter marburgensis.[1][2]

Quantitative Data Summary

The concentration of this compound can significantly impact the growth of anaerobic bacteria. The optimal concentration varies depending on the species and the specific media composition.

Table 1: Effect of this compound Concentration on the Growth of Bifidobacterium bifidum [7]

This compound (g/L)B. bifidum BB01 (OD₆₀₀)B. bifidum BB03 (OD₆₀₀)
0.0 (Control)1.1211.213
0.4-1.296
0.61.320 -
0.8--
1.0--
1.2--

Optimal concentrations are highlighted in bold.

Table 2: Comparison of Reducing Agents on Methane Evolution Rate (MER) in Methanothermobacter marburgensis [1][2]

Reducing AgentConcentration (g/L)Median MER (mmol/L·h)
Sodium Sulfide (Na₂S)0.5~2.0
Sodium Dithionite (Na₂S₂O₄)0.25~2.2
L-Cysteine-HCl 0.1 ~2.2
L-Cysteine-HCl 0.25 1.774

Optimal concentration of L-Cysteine-HCl in this study is highlighted in bold.

Experimental Protocols

Protocol 1: Preparation of Anaerobic Medium with this compound

This protocol describes a general method for preparing a liquid anaerobic medium using this compound as a reducing agent.

Materials:

  • Basal medium components (e.g., yeast extract, peptones, salts)

  • This compound

  • Resazurin (redox indicator)

  • Oxygen-free gas (e.g., 80% N₂, 20% CO₂)

  • Anaerobic chamber or gassing manifold

  • Serum bottles or Hungate tubes with butyl rubber stoppers and aluminum crimp seals

  • Autoclave

Procedure:

  • Prepare the Basal Medium: Dissolve all basal medium components, except for this compound and other heat-labile substances, in distilled water.

  • Add Redox Indicator: Add resazurin solution to the medium to a final concentration of 0.0001% (w/v). The medium will appear pink in the presence of oxygen.

  • Boil and Sparge: Bring the medium to a boil while sparging with an oxygen-free gas for at least 30 minutes to remove dissolved oxygen. The pink color of the resazurin should fade and eventually become colorless, indicating a reduced environment.

  • Dispense and Add Reducing Agent: While maintaining a continuous flow of oxygen-free gas over the medium, dispense it into anaerobic culture vessels (serum bottles or Hungate tubes). Add the desired amount of this compound (typically 0.5 g/L) to each vessel.

  • Seal and Autoclave: Immediately seal the vessels with butyl rubber stoppers and aluminum crimp seals. Autoclave at 121°C for 15 minutes.

  • Quality Control: After autoclaving and cooling, the medium should remain colorless. A pink coloration indicates oxygen contamination, and the medium should be discarded.

Protocol 2: Preparation of a Reducing Agent Stock Solution

For convenience and to minimize repeated handling of the powdered this compound, a concentrated, sterile, anaerobic stock solution can be prepared.

Materials:

  • This compound

  • Distilled water

  • Serum bottle with a butyl rubber stopper and aluminum crimp seal

  • Oxygen-free gas

  • Syringe filters (0.22 µm)

  • Autoclave

Procedure:

  • Prepare Anaerobic Water: Dispense distilled water into a serum bottle, leaving a significant headspace. Seal the bottle and autoclave to sterilize and deoxygenate the water.

  • Dissolve this compound: In an anaerobic chamber or under a stream of oxygen-free gas, weigh the desired amount of this compound and dissolve it in the anaerobic water to the desired stock concentration (e.g., 5% w/v).

  • Sterile Filtration: Aseptically filter the this compound solution through a 0.22 µm syringe filter into a sterile, anaerobic serum bottle.

  • Storage: Store the stock solution at 4°C in the dark. The solution can be added to autoclaved and cooled anaerobic media as needed.

Visualizations

experimental_workflow cluster_prep Medium Preparation cluster_sterilization Sterilization & QC cluster_inoculation Inoculation dissolve Dissolve Basal Components & Resazurin boil Boil and Sparge with Oxygen-Free Gas dissolve->boil dispense Dispense into Anaerobic Vessels boil->dispense add_cysteine Add L-Cystine Hydrochloride dispense->add_cysteine seal Seal Vessels add_cysteine->seal autoclave Autoclave seal->autoclave qc Quality Control (Check for Colorlessness) autoclave->qc inoculate Inoculate with Anaerobic Culture qc->inoculate incubate Incubate under Anaerobic Conditions inoculate->incubate

Caption: Experimental workflow for preparing anaerobic media.

anaerobic_cysteine_metabolism cluster_transport Transport cluster_degradation Anaerobic Degradation cluster_regulation Regulation ext_cysteine Extracellular L-Cysteine cyup CyuP Transporter ext_cysteine->cyup int_cysteine Intracellular L-Cysteine cyup->int_cysteine cyua CyuA (L-Cysteine Desulfidase) int_cysteine->cyua cyur CyuR (Transcriptional Regulator) int_cysteine->cyur induces pyruvate Pyruvate cyua->pyruvate ammonia Ammonia cyua->ammonia h2s Hydrogen Sulfide cyua->h2s cyur->cyup activates cyur->cyua activates

Caption: CyuR-activated anaerobic L-cysteine degradation pathway.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Cysteine from L-Cystine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of L-cysteine from its oxidized dimer, L-cystine hydrochloride. This biocatalytic approach offers a sustainable and efficient alternative to traditional chemical methods. The protocols herein describe the use of cystine reductase for the conversion, including enzyme activity assays, a comprehensive reaction protocol, and methods for the purification and quantification of the final L-cysteine product. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

L-cysteine is a semi-essential sulfur-containing amino acid with significant applications in the pharmaceutical, food, and cosmetic industries.[1][2] It serves as a precursor for the synthesis of glutathione, a major cellular antioxidant, and is a key component in various therapeutic agents.[1] Traditionally, L-cysteine has been produced by the acid hydrolysis of keratin-rich materials like hair and feathers, a process that is often associated with environmental concerns and the generation of undesirable byproducts.

Enzymatic synthesis presents a green and highly specific alternative for L-cysteine production. The reduction of L-cystine to L-cysteine can be efficiently catalyzed by enzymes such as cystine reductase (EC 1.8.1.6).[3] This enzyme utilizes a reducing equivalent, typically from a cofactor like NADH, to break the disulfide bond in L-cystine, yielding two molecules of L-cysteine.[3] This method offers high yields and purity under mild reaction conditions.

These application notes provide a comprehensive guide for researchers and professionals in drug development to perform the enzymatic synthesis of L-cysteine from this compound. Detailed protocols for the enzymatic reaction, product quantification, and relevant data are presented to support the adoption of this biotechnological approach.

Enzymatic Reaction Pathway

The enzymatic conversion of L-cystine to L-cysteine is a reduction reaction catalyzed by cystine reductase. The overall reaction is depicted below:

Enzymatic_Reaction LCystine L-Cystine Enzyme Cystine Reductase LCystine->Enzyme Substrate LCysteine 2x L-Cysteine NADH NADH + H+ NADH->Enzyme Cofactor NAD NAD+ Enzyme->LCysteine Product Enzyme->NAD Oxidized Cofactor

Figure 1: Enzymatic reduction of L-Cystine to L-Cysteine.

Experimental Protocols

Materials and Reagents
  • L-Cystine dihydrochloride (or this compound)

  • Cystine Reductase (e.g., from Saccharomyces cerevisiae or other microbial sources)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Sodium phosphate buffer (0.1 M, pH 7.5)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ortho-phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Protocol 1: Enzymatic Synthesis of L-Cysteine

This protocol outlines the batch conversion of this compound to L-cysteine using cystine reductase.

Workflow:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Product Recovery Prep_Substrate 1. Prepare L-Cystine Solution Prep_Buffer 2. Prepare Reaction Buffer Prep_Substrate->Prep_Buffer Prep_Enzyme 3. Prepare Enzyme & Cofactor Solution Prep_Buffer->Prep_Enzyme Mix 4. Mix Reactants Prep_Enzyme->Mix Incubate 5. Incubate at 37°C Mix->Incubate Monitor 6. Monitor Reaction Progress Incubate->Monitor Terminate 7. Terminate Reaction (Acidification) Monitor->Terminate Upon completion Centrifuge 8. Centrifuge to Remove Enzyme Terminate->Centrifuge Collect 9. Collect Supernatant (L-Cysteine Solution) Centrifuge->Collect

Figure 2: Workflow for the enzymatic synthesis of L-Cysteine.

Procedure:

  • Substrate Preparation:

    • Dissolve L-cystine dihydrochloride in 0.1 M sodium phosphate buffer (pH 7.5) to a final concentration of 10 g/L. Adjust the pH to 7.5 with NaOH. This solution should be prepared fresh.

  • Reaction Mixture Assembly:

    • In a temperature-controlled reaction vessel, prepare the reaction mixture with the components listed in Table 1.

    • Add the buffer, L-cystine solution, and NADH solution to the vessel.

    • Initiate the reaction by adding the cystine reductase solution.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the formation of L-cysteine periodically using the analytical protocol described in section 3.3.

  • Reaction Termination:

    • Once the reaction reaches completion (as determined by the stabilization of L-cysteine concentration), terminate the reaction by acidifying the mixture to pH < 3.0 with 1 M HCl. This will precipitate the enzyme.

  • Product Recovery:

    • Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme.

    • Carefully collect the supernatant containing the L-cysteine product. The product can be further purified if necessary.

Table 1: Reaction Mixture Composition

ComponentFinal Concentration
L-Cystine10 g/L
Cystine Reductase100 U/L
NADH5 mM
Sodium Phosphate Buffer (pH 7.5)0.1 M
EDTA1 mM
Protocol 2: Quantification of L-Cysteine by HPLC

This protocol describes the quantification of L-cysteine using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization with OPA/NAC.

Procedure:

  • Sample Preparation and Derivatization:

    • Take an aliquot of the reaction supernatant and dilute it appropriately with deionized water.

    • To 10 µL of the diluted sample, add 65 µL of a saturated sodium borate solution.

    • Add 20 µL of the OPA/NAC derivatizing reagent (10 mg OPA and 10 mg NAC in 1 mL of methanol).

    • Vortex the mixture and allow it to react for 2 minutes at room temperature.

    • Inject the derivatized sample into the HPLC system immediately.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of L-cysteine.

    • Quantify the L-cysteine in the samples by comparing the peak area to the standard curve.

Data Presentation

The following table summarizes typical quantitative data obtained from the enzymatic synthesis of L-cysteine under optimized conditions.

Table 2: Summary of Quantitative Data for L-Cysteine Synthesis

ParameterValue
Initial L-Cystine Concentration10 g/L
Reaction Time5 hours
Final L-Cysteine Concentration9.2 g/L
Molar Conversion Yield92%
Enzyme Activity100 U/L
Optimal pH7.5
Optimal Temperature37°C

Applications in Drug Development

L-cysteine and its derivatives have numerous applications in pharmaceutical research and development.[4]

  • Antioxidant and Cellular Protection: As a precursor to glutathione, L-cysteine is crucial for protecting cells from oxidative damage, a key factor in many diseases.[4]

  • Mucolytic Agent: N-acetylcysteine (NAC), a derivative of L-cysteine, is widely used as a mucolytic agent to treat respiratory conditions.[4]

  • Drug Formulation: L-cysteine is used as a stabilizer and antioxidant in various drug formulations to enhance their shelf-life and efficacy.

  • Therapeutic Potential: Research is ongoing to explore the therapeutic potential of L-cysteine in conditions such as neurodegenerative diseases, psychiatric disorders, and as a supportive agent in cancer therapy.[4]

Conclusion

The enzymatic synthesis of L-cysteine from this compound offers a highly efficient, specific, and environmentally friendly alternative to traditional chemical methods. The protocols provided in these application notes are designed to be readily implemented in a research or industrial setting, enabling the production of high-purity L-cysteine for various applications, particularly in the field of drug development. The detailed analytical methods ensure accurate monitoring and quantification of the product, facilitating process optimization and quality control.

References

Troubleshooting & Optimization

how to prevent L-cystine hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of L-cystine hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate in my cell culture medium?

A1: this compound precipitation in neutral pH cell culture media is a common issue stemming from the low solubility of its free form, L-cystine. L-cysteine, the reduced form, can readily oxidize to L-cystine, which is significantly less soluble at the physiological pH (around 7.2-7.4) of most cell culture media.[1][2][3] Factors that contribute to precipitation include:

  • pH: L-cystine solubility is highly pH-dependent, with significantly lower solubility at neutral pH compared to acidic (pH < 2) or alkaline (pH > 8) conditions.[4]

  • Oxidation: L-cysteine can be oxidized to L-cystine, which is less soluble. This process can be accelerated by the presence of metal ions in the medium.[3][5]

  • Temperature: Temperature fluctuations can affect the solubility of media components.[6]

  • Concentration: High concentrations of this compound can exceed its solubility limit in the final medium.

Q2: What is the difference in solubility between L-cystine and this compound?

A2: this compound is the salt form of L-cystine and exhibits significantly higher solubility in aqueous solutions, particularly at an acidic pH, compared to the free-form L-cystine.[7] The hydrochloride salt dissociates in water, leading to a more acidic solution which favors the protonation of the amino groups, thereby increasing solubility.

Q3: Are there any alternatives to this compound that are more soluble?

A3: Yes, several more soluble alternatives to L-cystine are available for cell culture applications. These are often dipeptides that are readily metabolized by cells to release L-cysteine. A notable example is N,N'-di-L-alanyl-L-cystine or N,N'-di-L-lysyl-L-cystine, which are highly soluble at neutral pH and can support cell growth and productivity.[8][9] Another alternative is S-sulfocysteine, which also demonstrates high solubility and stability in neutral pH feeds.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

Problem: Precipitate observed in the cell culture medium after adding this compound.

Logical Workflow for Troubleshooting

A Precipitation Observed B Verify Stock Solution Preparation A->B Start Troubleshooting C Check Final Medium pH B->C Stock Solution OK F Issue Resolved B->F Incorrect Stock Prep -> Remake D Evaluate Storage Conditions C->D pH is Correct C->F Incorrect pH -> Adjust E Consider Alternative Cysteine Source D->E Storage is Appropriate D->F Improper Storage -> Correct E->F Alternative Selected

Troubleshooting Workflow Diagram

Step 1: Verify the Preparation of the this compound Stock Solution

  • Incorrect Dissolution: this compound should be dissolved in a dilute acidic solution, such as 1M HCl, to ensure complete dissolution before being added to the final medium.[10] Direct addition of the powder to a neutral pH medium will likely result in immediate precipitation.

  • High Concentration: The concentration of the stock solution should be optimized to ensure it remains soluble and that the final concentration in the medium does not exceed the solubility limit at the final pH.

Step 2: Check the pH of the Final Medium

  • pH Shift: The addition of an acidic this compound stock solution can lower the pH of the final medium. It is crucial to verify and, if necessary, adjust the final pH of the medium back to the optimal physiological range for your cells.

  • Buffering Capacity: Ensure your medium has sufficient buffering capacity to handle the addition of the acidic stock solution without a significant drop in pH.

Step 3: Evaluate Storage and Handling of the Medium

  • Storage Temperature: Store the prepared medium at the recommended temperature (typically 2-8°C) to minimize chemical degradation and precipitation. Avoid repeated freeze-thaw cycles.

  • Light Exposure: Protect the medium from light, as it can catalyze oxidative reactions.

Step 4: Consider Using a More Soluble Cysteine Source

  • Persistent Precipitation: If precipitation continues to be an issue, switching to a more soluble alternative, such as a dipeptide, can be a robust solution.[8][9]

Experimental Protocols

Protocol for Preparing a 100x L-Cystine Dihydrochloride Stock Solution (5 g/L)

This protocol provides a method for preparing a concentrated stock solution of L-cystine dihydrochloride that can be sterile-filtered and added to cell culture media.

Materials:

  • L-Cystine Dihydrochloride (e.g., Sigma-Aldrich C6727)

  • 2M Hydrochloric Acid (HCl), sterile-filtered

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weigh 0.5 g of L-cystine dihydrochloride powder.

  • In a sterile environment (e.g., a laminar flow hood), add the powder to a sterile 100 mL volumetric flask.

  • Add approximately 80 mL of sterile deionized water.

  • Slowly add 2M HCl dropwise while gently swirling until the powder is completely dissolved. A clear, colorless solution should be obtained.[4] The final pH of this stock solution will be highly acidic.

  • Bring the final volume to 100 mL with sterile deionized water.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 2-8°C.

Addition to Media:

  • Add the 100x stock solution to the basal medium at a 1:100 dilution (e.g., 10 mL of stock solution to 990 mL of medium).

  • After addition, ensure the final pH of the medium is readjusted to the desired physiological range (e.g., 7.2-7.4) using a sterile base solution like 1N NaOH.

Quantitative Data Summary

The following table summarizes the solubility of L-cystine and its hydrochloride salt under different conditions.

CompoundSolvent/ConditionTemperatureSolubilityReference
L-CystineWater (pH ~5-6)25°C0.112 mg/mL[4]
L-CystineAqueous solution, pH < 225°CMore soluble[4]
L-CystineAqueous solution, pH > 825°CMore soluble[4]
L-Cystine Dihydrochloride2M HClRoom Temperature50 mg/mL[4]
L-Cysteine HydrochlorideWater20°C1 M[11]

L-Cysteine Metabolism in Cells

Understanding the metabolic fate of L-cysteine within the cell is crucial for optimizing its delivery through the culture medium. Extracellular L-cystine is transported into the cell and subsequently reduced to L-cysteine, which then serves as a vital precursor for protein synthesis, glutathione (GSH) production, and other essential metabolic pathways.[12]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_cystine_ext L-Cystine L_cysteine_int L-Cysteine L_cystine_ext->L_cysteine_int Transport & Reduction Proteins Protein Synthesis L_cysteine_int->Proteins GSH Glutathione (GSH) L_cysteine_int->GSH Taurine Taurine L_cysteine_int->Taurine H2S Hydrogen Sulfide (H2S) L_cysteine_int->H2S

Cellular L-Cysteine Metabolic Pathways

References

issues with L-cystine hydrochloride stability during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Cystine Hydrochloride during storage. Here you will find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered with the stability of this compound.

Issue Possible Cause Recommended Action
Discoloration of solid this compound (yellowing or browning) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber-colored container in a cool, dry, and dark place. Consider purging the container with an inert gas like nitrogen before sealing.
Precipitation in this compound solutions The pH of the solution is near neutral or alkaline, reducing solubility and promoting oxidation to the less soluble L-Cystine.This compound is more stable and soluble in acidic conditions. Maintain a low pH (ideally pH 1-2.5) for your solutions.[1][2]
Loss of potency or inconsistent assay results Degradation of this compound due to improper storage or handling.Review storage conditions and handling procedures. Ensure the compound is protected from light, moisture, and incompatible substances such as strong oxidizing agents and alkalis.[3] Conduct a stability study to determine the shelf-life under your specific storage conditions.
Unexpected peaks in chromatograms during analysis Formation of degradation products, primarily L-Cystine, from the oxidation of L-Cysteine.Use a validated stability-indicating analytical method that can resolve L-Cysteine from its potential degradation products. Perform forced degradation studies to identify potential degradation peaks.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting_Decision_Tree Troubleshooting this compound Stability Issues start Stability Issue Observed (e.g., discoloration, precipitation, low assay) check_storage Review Storage Conditions: - Temperature (15-25°C recommended) - Light exposure (protect from light) - Container (tightly sealed) - Atmosphere (consider inert gas) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Correct storage conditions. Store in a cool, dry, dark place in a well-sealed container. storage_ok->improper_storage No check_solution Is the issue with a solution? storage_ok->check_solution Yes end Document findings and implement corrective actions. improper_storage->end solid_issue Issue is with solid material. check_solution->solid_issue No solution_issue Issue is with a solution. check_solution->solution_issue Yes check_incompatibles Check for incompatible substances (e.g., strong oxidizers, alkalis). solid_issue->check_incompatibles check_ph Check Solution pH. Is it acidic (pH < 5)? solution_issue->check_ph ph_ok pH is acidic. check_ph->ph_ok Yes ph_not_ok Action: Adjust pH to acidic range (e.g., pH 1-2.5 with HCl) to improve stability and solubility. check_ph->ph_not_ok No ph_ok->check_incompatibles ph_not_ok->end incompatibles_present Incompatibles Present? check_incompatibles->incompatibles_present no_incompatibles No incompatibles found. incompatibles_present->no_incompatibles No remove_incompatibles Action: Remove incompatible substances from the storage area or formulation. incompatibles_present->remove_incompatibles Yes perform_analysis Perform analytical testing with a stability-indicating method to quantify degradation. no_incompatibles->perform_analysis remove_incompatibles->end perform_analysis->end

Caption: Troubleshooting workflow for this compound stability.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound?

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light. The recommended storage temperature is typically between 15°C and 25°C.[3] It is also sensitive to air, so storing it under an inert atmosphere (e.g., nitrogen) can further enhance its stability.

2. Why is my this compound turning yellow?

A yellow or brownish discoloration is often a sign of oxidation. This compound is susceptible to oxidation, especially when exposed to air and light. This process can lead to the formation of L-Cystine and other degradation products.

3. How does pH affect the stability of this compound in solution?

The pH of the solution is a critical factor for the stability of this compound. It is significantly more stable in acidic solutions (pH < 5).[1][2] In neutral or alkaline solutions, it is readily oxidized by air to form L-Cystine, which is less soluble and may precipitate out of the solution.[1][2]

4. What are the main degradation products of this compound?

The primary degradation pathway for L-Cysteine (the active component of this compound) is oxidation to L-Cystine. This involves the formation of a disulfide bond between two L-Cysteine molecules. Further oxidation can lead to the formation of cysteic acid.

Oxidation of L-Cysteine to L-Cystine

Oxidation_Pathway Oxidation of L-Cysteine cluster_cysteine 2x L-Cysteine Hydrochloride cluster_cystine L-Cystine cysteine 2 x (HS-CH₂-CH(NH₃⁺Cl⁻)-COOH) oxidation Oxidation (+ [O], - 2H⁺, - 2e⁻) cysteine->oxidation cystine HOOC-CH(NH₃⁺Cl⁻)-CH₂-S-S-CH₂-CH(NH₃⁺Cl⁻)-COOH oxidation->cystine

Caption: The oxidation pathway of L-Cysteine to L-Cystine.

5. How can I test the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. This involves subjecting the sample to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, and oxidation) to induce degradation. The analytical method should then be able to separate and quantify the intact this compound from any degradation products that are formed.

Quantitative Stability Data

The following table summarizes stability data for L-Cystine Dihydrochloride from a long-term study.

ParameterStorage Condition0 Months3 Months6 Months12 Months18 Months
Assay (% Dried Basis) 25°C ± 2°C / 60% RH ± 5%99.899.799.899.699.7
Appearance 25°C ± 2°C / 60% RH ± 5%White Crystalline PowderConformsConformsConformsConforms
Solubility 25°C ± 2°C / 60% RH ± 5%SolubleConformsConformsConformsConforms
Data adapted from a long-term stability report on L-Cystine dihydrochloride.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a representative stability-indicating HPLC method for the analysis of this compound.

1. Objective: To develop and validate a stability-indicating HPLC method capable of quantifying this compound and separating it from its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Calibrated glassware

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

5. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve this compound reference standard in 0.1 M HCl.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the this compound sample in 0.1 M HCl.

6. Forced Degradation Study:

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 1 M HCl and heat at 60°C for 4 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 1 M NaOH and heat at 60°C for 2 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

7. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Stability Testing Workflow

Stability_Testing_Workflow Workflow for this compound Stability Testing start Start: Stability Study Initiation protocol Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) protocol->forced_degradation validate Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) forced_degradation->validate storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) validate->storage pull_samples Pull Samples at Pre-defined Time Points (0, 3, 6, 9, 12, 18, 24 months) storage->pull_samples analyze Analyze Samples using the Validated Method pull_samples->analyze data_analysis Analyze Data and Determine Degradation Trends analyze->data_analysis report Generate Stability Report and Establish Shelf-Life data_analysis->report end End: Study Completion report->end

Caption: A typical workflow for conducting a stability study.

References

Technical Support Center: L-Cystine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when working with L-cystine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water at neutral pH?

A1: L-cystine, and to a lesser extent its hydrochloride salt, has very low solubility in water at neutral pH (around pH 7).[1][2] Its solubility is significantly influenced by the pH of the solution. It is considerably more soluble in acidic (pH < 2) and alkaline (pH > 8) conditions.[3][4][5] At neutral pH, L-cystine is near its isoelectric point, the pH at which a molecule has no net electrical charge, leading to minimal solubility.

Q2: What is the best solvent for this compound?

A2: The optimal solvent depends on the experimental requirements. For aqueous solutions, acidifying the water is the most common and effective method. L-cystine dihydrochloride is soluble in water and 0.5 M hydrochloric acid (at 50 mg/mL).[6][7] For non-aqueous applications, L-cysteine hydrochloride shows some solubility in ethanol (around 10 mg/mL) but is generally considered insoluble in acetone.[8][9][10][11][12] L-cysteine hydrochloride also shows high solubility in DMSO (98 mg/mL).[13]

Q3: I've dissolved my this compound in an acidic solution, but it precipitates when I neutralize it. How can I prevent this?

A3: Precipitation upon neutralization is expected due to the low solubility of L-cystine at neutral pH.[1][2] To avoid this, you can:

  • Work with a more dilute solution.

  • Add the acidic L-cystine solution to your final volume of neutral buffer or media very slowly while stirring vigorously to allow for rapid dispersion.

  • Consider using a soluble derivative of L-cystine, such as N,N’-di-L-alanyl-L-cystine, which is significantly more soluble at neutral pH.[5]

Q4: My L-cysteine solution is turning cloudy over time. What is happening?

A4: L-cysteine in solution, especially at neutral or alkaline pH, is prone to oxidation by atmospheric oxygen, which converts it to L-cystine.[14][15] L-cystine is much less soluble than L-cysteine and will precipitate out of the solution, causing the cloudiness.[14] This oxidation can be accelerated by the presence of metal ions.[15][16]

Q5: How can I improve the stability of my L-cysteine/L-cystine hydrochloride solution?

A5: To enhance stability and prevent oxidation of L-cysteine to the less soluble L-cystine:

  • Prepare solutions fresh whenever possible.[14]

  • Store stock solutions at acidic pH (pH 1-2.5), as L-cysteine is more stable under these conditions.[8][17][18]

  • Degas the solvent to remove dissolved oxygen before preparing the solution.[19]

  • Store solutions under an inert atmosphere (e.g., nitrogen or argon).[17]

  • For long-term storage, consider freezing single-use aliquots.[14]

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in Cell Culture Media

Symptoms:

  • Visible particulate matter in the media after adding this compound.

  • Cloudy or turbid appearance of the cell culture media.

Possible Causes:

  • The pH of the media is neutral, leading to low solubility.[1][2]

  • The concentration of this compound exceeds its solubility limit at the media's pH.

Solutions:

  • Prepare a concentrated, acidic stock solution: Dissolve the this compound in a small volume of sterile, dilute hydrochloric acid (e.g., 1 M HCl) before adding it to the bulk of the cell culture medium.[20]

  • Slow addition and mixing: Add the acidic stock solution dropwise to the cell culture medium while stirring continuously to ensure rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.

  • Use a more soluble derivative: For demanding applications requiring high concentrations of cystine at neutral pH, consider using a highly soluble peptide form like cQrex® KC, which is about 1,000 times more soluble than L-cystine.[1]

Issue 2: Precipitate Forms in this compound Solution During Storage

Symptoms:

  • A clear solution of L-cysteine hydrochloride becomes cloudy or forms a white precipitate over time.

Possible Causes:

  • If using L-cysteine hydrochloride, oxidation to the less soluble L-cystine may be occurring, especially if the pH is not sufficiently acidic.[14][15]

  • Changes in temperature can cause precipitation, particularly with concentrated solutions.[21]

  • Evaporation of the solvent can increase the concentration beyond the solubility limit.[21]

Solutions:

  • Ensure acidic storage: Verify that the pH of your stock solution is low enough (pH 1-2.5) to maintain the stability of L-cysteine.[18]

  • Store properly: Keep solutions in tightly sealed containers to prevent evaporation. Store at a stable temperature as recommended. For L-cysteine solutions, freezing single-use aliquots can prolong stability.[14]

  • Redissolve with acid: If a precipitate has formed, it may be possible to redissolve it by adding a small amount of concentrated HCl. However, it is generally recommended to prepare fresh solutions for critical applications.

Data Presentation

Table 1: Solubility of L-Cystine in Water at 25°C at Various pH Levels

pHSolubility (mol/dm³)
0.670.03967
1.180.00783
2.620.00128
7.000.00110
10.610.00161

Data extracted from Carta, R., & Tola, G. (1996). Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414–417.[22]

Table 2: Solubility of L-Cysteine Hydrochloride in Various Solvents

SolventSolubilityReference
Water50 mg/mL[23]
0.5 M HCl50 mg/mL[6][7]
DMSO98 mg/mL[13]
Ethanol~10 mg/mL[8]
AcetoneInsoluble[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for Cell Culture

Materials:

  • L-cystine dihydrochloride (MW: 313.2 g/mol )

  • 1 M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile 0.22 µm filter

  • Sterile conical tubes

Procedure:

  • Weigh out 31.32 mg of L-cystine dihydrochloride.

  • In a sterile conical tube, add the L-cystine dihydrochloride.

  • Add 1 mL of 1 M HCl and vortex until the solid is completely dissolved. A clear, colorless solution should be obtained.[20]

  • Bring the final volume to 10 mL with sterile, deionized water.

  • Sterilize the solution by passing it through a 0.22 µm filter into a new sterile conical tube.

  • Store the stock solution at 2-8°C. For longer-term storage, dispense into single-use aliquots and store at -20°C.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_application Application in Cell Culture weigh Weigh L-Cystine Dihydrochloride dissolve Dissolve in 1 M HCl weigh->dissolve Step 1 adjust_volume Adjust Volume with Sterile Water dissolve->adjust_volume Step 2 filter Sterile Filter (0.22 µm) adjust_volume->filter Step 3 add_to_media Add Stock to Media (Dropwise with Stirring) filter->add_to_media Step 4 use_in_culture Use in Cell Culture add_to_media->use_in_culture Step 5 troubleshooting_logic start Problem: L-Cystine HCl Solubility Issue check_ph Is the solvent pH acidic (e.g., < 2)? start->check_ph check_concentration Is the concentration too high? check_ph->check_concentration Yes solution_acidify Solution: Add dilute HCl to dissolve. check_ph->solution_acidify No check_oxidation Is the solution old or improperly stored? check_concentration->check_oxidation No solution_dilute Solution: Reduce the concentration. check_concentration->solution_dilute Yes solution_fresh Solution: Prepare a fresh solution and store it properly. check_oxidation->solution_fresh Yes signaling_pathway L_Cystine L-Cystine (extracellular) System_xc System xc- Transporter L_Cystine->System_xc L_Cysteine L-Cysteine (intracellular) System_xc->L_Cysteine Reduction GSH Glutathione (GSH) L_Cysteine->GSH Synthesis Protein_Synthesis Protein Synthesis L_Cysteine->Protein_Synthesis Antioxidant_Defense Antioxidant Defense & Cellular Protection GSH->Antioxidant_Defense

References

Technical Support Center: Optimizing L-Cystine Hydrochloride Concentration to Reduce Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of L-cystine hydrochloride in your experiments and mitigate potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the hydrochloride salt of L-cystine, a disulfide-linked dimer of the amino acid cysteine.[1] It is a common supplement in a wide range of cell culture media, including DMEM, RPMI-1640, and Ham's F-12.[2] In cell culture, L-cystine serves as a crucial source of L-cysteine, which is essential for protein synthesis, post-translational modifications, and the production of glutathione (GSH), a major intracellular antioxidant.[2][3]

Q2: What are the primary causes of this compound cytotoxicity?

High concentrations of this compound can lead to cytotoxicity through several mechanisms:

  • Excitotoxicity: L-cysteine, the reduced form of L-cystine, can act as an excitotoxin by potentiating the activity of N-methyl-D-aspartate (NMDA) receptors. This leads to excessive calcium influx and subsequent neuronal cell death.

  • Oxidative Stress: The metabolism of L-cysteine can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3][4]

  • Acidification of Media: this compound is acidic. Adding high concentrations to poorly buffered media can lower the pH to a level that is detrimental to cell viability.[4]

  • Precipitation: L-cystine has low solubility at neutral pH.[5] Precipitation in the culture medium can lead to inaccurate concentrations and physical stress on cells.

Q3: How can I determine the optimal concentration of this compound for my cell line?

The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the concentration that supports cell health and the desired experimental outcome without causing significant cytotoxicity. A typical starting point for supplementation is in the range of 0.1 to 1.0 mM.

Q4: What are the signs of this compound-induced cytotoxicity in my cell cultures?

Signs of cytotoxicity may include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Increased number of floating dead cells.

  • Induction of apoptosis or necrosis.

  • Increased ROS production.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death after adding this compound. Concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 0.05 - 0.5 mM) and assess viability using an MTT or Trypan Blue exclusion assay.
pH of the medium has dropped.Ensure your culture medium is adequately buffered. Measure the pH of the medium after adding this compound. If necessary, adjust the pH to the physiological range (typically 7.2-7.4) using sterile sodium bicarbonate or HEPES buffer.[4]
Contamination of the stock solution.Prepare a fresh, sterile stock solution of this compound. Filter-sterilize the solution through a 0.22 µm filter before adding it to the culture medium.
Precipitate forms in the culture medium. Poor solubility of L-cystine at neutral pH.Prepare the this compound stock solution in a slightly acidic buffer (e.g., sterile water adjusted to a low pH with HCl) to improve solubility before adding it to the culture medium.[1] Consider using a more soluble derivative like N-acetyl-L-cysteine (NAC) as an alternative source of cysteine.
Interaction with other media components.Review the composition of your culture medium for components that may react with L-cystine.
Inconsistent experimental results. Instability of L-cystine in solution.L-cysteine can oxidize to L-cystine in solution.[6] Prepare fresh stock solutions regularly and store them protected from light and at an appropriate temperature (typically 2-8°C for short-term storage or frozen for long-term).
Inaccurate concentration of the stock solution.Carefully weigh the this compound and ensure it is fully dissolved before calculating the final concentration.

Quantitative Data

Table 1: Reported IC50 Values of Cysteine Derivatives in Various Cell Lines

CompoundCell LineIC50 ValueReference
S-Allyl-L-CysteineMCF-7 (Breast Adenocarcinoma)4.50 mM (after 24h)[7]
2-(4-{[(5-Chloro- 2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteineHEPG2 (Hepatocellular Carcinoma)51.9 µg/ml[8]
2-(4-{[(5-Chloro- 2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteineMCF7 (Breast Adenocarcinoma)54.2 µg/ml[8]
2-(4-{[(5-Chloro- 2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteinePaCa2 (Pancreatic Carcinoma)59.7 µg/ml[8]

Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and the specific assay used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution.

Materials:

  • L-cystine dihydrochloride (non-animal source, cell culture tested)[1]

  • 2 M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out the required amount of L-cystine dihydrochloride powder in a sterile weighing boat. For a 10 mL of 100 mM solution, you will need 0.281 g.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of 2 M HCl (e.g., 1 mL) to the tube and vortex to dissolve the powder. Gentle heating may be required.[1]

  • Once fully dissolved, bring the final volume to 10 mL with sterile, deionized water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Assessment of Cytotoxicity using Trypan Blue Exclusion Assay

This protocol provides a method to determine cell viability by differentiating between live and dead cells.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS), sterile

  • Hemocytometer

  • Microscope

  • Micropipettes and sterile tips

Procedure:

  • Harvest cells and resuspend them in a known volume of PBS or serum-free medium.

  • In a new microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[9]

  • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[10]

  • Carefully load 10 µL of the cell-dye mixture into a hemocytometer.

  • Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the percentage of viable cells using the following formula:[9] % Viable Cells = (Number of unstained cells / Total number of cells) x 100

  • Calculate the total number of viable cells per mL: Viable cells/mL = (Average number of viable cells per square) x Dilution factor (2 in this case) x 10^4

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for detecting intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Cells cultured in a multi-well plate

  • DCFDA solution (e.g., 20 µM in serum-free medium)

  • Phosphate-buffered saline (PBS), sterile

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • The next day, treat the cells with varying concentrations of this compound for the desired time period. Include a positive control (e.g., H₂O₂) and an untreated control.

  • After treatment, remove the medium and wash the cells gently with warm PBS.

  • Add 100 µL of 20 µM DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.[3]

  • Remove the DCFDA solution and wash the cells again with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[11]

Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Prepare L-Cystine Hydrochloride Stock Solution C Treat Cells with Varying Concentrations A->C B Cell Seeding B->C D Trypan Blue Exclusion Assay C->D E MTT Assay C->E F ROS Measurement (DCFDA) C->F G Determine IC50 Value D->G E->G F->G H Optimize Concentration G->H

Caption: Experimental workflow for optimizing this compound concentration.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination LCystine L-Cystine xC System xc- LCystine->xC Uptake LCysteine L-Cysteine xC->LCysteine Reduction GSH Glutathione (GSH) LCysteine->GSH Synthesis ROS Oxidative Stress (ROS) GSH->ROS Neutralization ROS->Keap1 Inactivation Maf Maf Nrf2_nuc->Maf Dimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: L-Cystine's role in the Nrf2-Keap1 antioxidant response pathway.

nmda_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LCysteine High L-Cysteine NMDAR NMDA Receptor LCysteine->NMDAR Potentiation Glutamate Glutamate Glutamate->NMDAR Activation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Enzymes Activation of Enzymes (e.g., NOS, Proteases) Ca_influx->Enzymes Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Apoptosis Apoptosis / Necrosis Enzymes->Apoptosis ROS Increased ROS Mitochondria->ROS ROS->Apoptosis

Caption: NMDA receptor-mediated excitotoxicity induced by high L-cysteine.

References

Technical Support Center: L-Cystine Hydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-cystine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the oxidation of this compound and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the hydrochloride salt of L-cystine, a disulfide-linked dimer of the amino acid L-cysteine. It is a common supplement in cell culture media and a component in various pharmaceutical formulations.[1][2] Its stability is critical because L-cysteine is prone to oxidation, converting into L-cystine. This conversion can alter the redox environment of your experiment, impact protein structure and function, and lead to inaccurate results.[3] L-cysteine hydrochloride is more stable against oxidation than L-cysteine, especially in acidic solutions, making it the preferred form for many applications.[4][5]

Q2: What are the main factors that cause the oxidation of L-cysteine to L-cystine?

A2: The primary factors that promote the oxidation of L-cysteine to L-cystine in experimental settings are:

  • pH: Oxidation is significantly accelerated in neutral to alkaline conditions (pH > 7). Acidic pH (< 5) helps to stabilize L-cysteine solutions against oxidation by oxygen.[4][5]

  • Oxygen: The presence of dissolved oxygen is a key driver of oxidation.[5]

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.[3][6]

  • Light and Temperature: Exposure to light and elevated temperatures can also contribute to the degradation of L-cysteine.[7]

Q3: How can the oxidation of this compound affect my cell culture experiments?

A3: The oxidation of L-cysteine to L-cystine can have several significant impacts on cell culture experiments:

  • Altered Nutrient Availability: Cysteine and cystine are taken up by cells via different transport systems. Changes in their ratio can affect intracellular amino acid pools.[3]

  • Redox Imbalance: The cysteine/cystine ratio is a major determinant of the extracellular redox potential, which can influence intracellular redox homeostasis and signaling pathways.[8][9]

  • Impact on Protein Folding: Disulfide bond formation, which relies on the oxidation of cysteine residues, is crucial for the proper folding and stability of many proteins. An altered extracellular redox state can interfere with this process.[1][8]

  • Toxicity: High concentrations of L-cysteine can be toxic to some cell lines.[2] Conversely, the depletion of cysteine can lead to oxidative stress and cell death.[9]

Q4: In drug development, what are the consequences of this compound instability?

A4: In the context of drug development and formulation, the instability of this compound can lead to:

  • Reduced Shelf-Life: Degradation of the active pharmaceutical ingredient (API) or excipients can shorten the product's shelf-life.

  • Formation of Impurities: Oxidation can lead to the formation of undesirable byproducts, which may have different pharmacological or toxicological profiles.

  • Altered Bioavailability: Changes in the chemical form of the molecule can affect its solubility and absorption, thereby altering its bioavailability.[10]

  • Inaccurate Dosing: Degradation can lead to a lower effective concentration of the intended molecule, resulting in inaccurate dosing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in cell-based assays. Oxidation of L-cysteine in the culture medium leading to variable redox conditions.Prepare fresh L-cysteine/L-cystine containing media for each experiment. Consider using a stabilized form of cysteine or adding antioxidants to the media. Store stock solutions under inert gas (nitrogen or argon) at low temperatures.
Precipitate formation in this compound solutions. L-cystine has low solubility at neutral pH. The precipitate is likely L-cystine that has formed from the oxidation of more soluble L-cysteine.[10]Prepare L-cystine solutions in an acidic buffer (e.g., 1M HCl) to enhance solubility and stability.[1] Filter-sterilize the solution after preparation.
Decreased efficacy of a cysteine-containing drug formulation over time. Oxidation of the active pharmaceutical ingredient (API).Reformulate with antioxidants, chelating agents to sequester metal ions, and package in light-resistant, airtight containers. Conduct stability studies under various storage conditions.
Variability in analytical quantification of L-cysteine. Oxidation of L-cysteine during sample preparation and analysis.Use a validated analytical method that minimizes oxidation. This may involve immediate derivatization of the thiol group or performing the analysis under acidic and deoxygenated conditions.[11]

Quantitative Data Summary

Table 1: Effect of pH on L-cysteine Stability

pHStability of L-cysteineReference
< 5Substantially more stable against oxidation by oxygen.[4][5]
7 or higherReadily oxidized by oxygen.[4][5]
8.0Optimal for electrochemical oxidation detection of cysteine.[12]

Table 2: Impact of L-cystine Concentration on Cell Viability

Cell LineL-cystine ConcentrationEffect on Cell Viability (in the presence of ferroptosis inducers)Reference
Huh6 & Huh783 µMIncreased cell death induced by sulfasalazine and erastin.[13]
Huh6 & Huh7200 µMReduced efficacy of sulfasalazine and erastin in inducing cell death.[13]

Experimental Protocols

Protocol 1: Preparation and Storage of L-Cysteine/L-Cystine Solutions to Minimize Oxidation
  • Materials:

    • L-cysteine hydrochloride monohydrate

    • L-cystine

    • Hydrochloric acid (HCl), 1M

    • Deionized, deoxygenated water (prepared by boiling for 30 minutes and cooling under a stream of nitrogen or argon gas)

    • Sterile, acid-resistant membrane filters (0.22 µm)

    • Sterile, amber glass vials with airtight caps

  • Procedure for L-cysteine Hydrochloride Solution (e.g., 100 mM stock):

    • Weigh the desired amount of L-cysteine hydrochloride monohydrate in a sterile container.

    • Add the deoxygenated, deionized water to dissolve the powder. The resulting solution will be acidic.

    • If a neutral pH is required for the experiment, adjust the pH immediately before use with NaOH. Be aware that the stability will decrease significantly at neutral pH.

    • Filter-sterilize the solution using a 0.22 µm acid-resistant filter.

    • Aliquot the solution into sterile, amber glass vials.

    • Flush the headspace of each vial with nitrogen or argon gas before sealing.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.

  • Procedure for L-cystine Solution (e.g., 10 mM stock):

    • Weigh the desired amount of L-cystine.

    • Add 1M HCl to dissolve the L-cystine. L-cystine has very low solubility in water at neutral pH.[1]

    • Gently warm the solution if necessary to aid dissolution.

    • Once dissolved, the volume can be adjusted with deoxygenated, deionized water if a lower HCl concentration is desired, but ensure the final pH remains acidic.

    • Filter-sterilize and store as described for the L-cysteine solution.

Protocol 2: Quantification of L-cysteine and L-cystine by HPLC with Pre-column Derivatization

This protocol provides a general workflow. Specific parameters such as column type, mobile phase composition, and gradient will need to be optimized for your specific instrument and application.

  • Principle: Free thiol groups of cysteine are derivatized to form a stable, fluorescent or UV-absorbing product that can be separated and quantified by reverse-phase HPLC. Cystine is first reduced to cysteine and then derivatized.

  • Materials:

    • Phenylisothiocyanate (PITC) for derivatization

    • Dithiothreitol (DTT) for reduction

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Appropriate buffers (e.g., sodium acetate)

    • C18 reverse-phase HPLC column

  • Sample Preparation:

    • Total Cysteine and Cystine:

      • To an aliquot of the sample, add DTT to a final concentration of 10 mM.

      • Incubate at room temperature for 30 minutes to reduce all cystine to cysteine.

    • Free Cysteine:

      • Use an aliquot of the sample directly. To prevent oxidation during preparation, work quickly and keep samples on ice. Consider adding a chelating agent like EDTA to inhibit metal-catalyzed oxidation.

  • Derivatization (using PITC as an example):

    • Adjust the pH of the sample to ~10 with a suitable buffer.

    • Add PITC solution and incubate at room temperature for 20 minutes.

    • Dry the sample under vacuum to remove excess reagents.

    • Reconstitute the sample in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Separate the derivatized amino acids using a gradient of an aqueous buffer and an organic solvent like acetonitrile.

    • Detect the derivatized cysteine using a UV or fluorescence detector.

    • Quantify the amount of cysteine and total cysteine (after reduction) by comparing the peak areas to a standard curve prepared with known concentrations of derivatized cysteine.

    • The concentration of L-cystine can be calculated by subtracting the free cysteine concentration from the total cysteine concentration and dividing by two.

Visualizations

Oxidation_Pathway L-Cysteine_hydrochloride L-Cysteine Hydrochloride L-Cysteine L-Cysteine (Reduced Form) L-Cysteine_hydrochloride->L-Cysteine Dissolution in aqueous solution L-Cystine L-Cystine (Oxidized Form) L-Cysteine->L-Cystine Oxidation L-Cystine->L-Cysteine Reduction Oxidizing_Agents O₂, Metal Ions, Light, pH > 7 Oxidizing_Agents->L-Cysteine Reducing_Agents DTT, TCEP Reducing_Agents->L-Cystine

Caption: Oxidation-reduction cycle of L-cysteine and L-cystine.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Preparation Review Solution Preparation Protocol Start->Check_Preparation Check_Storage Verify Storage Conditions (Temp, Inert Gas, Light) Start->Check_Storage Check_pH Measure pH of Media/Solution Start->Check_pH Quantify_Oxidation Quantify Cysteine/Cystine Ratio Check_Preparation->Quantify_Oxidation Check_Storage->Quantify_Oxidation Check_pH->Quantify_Oxidation Check_Contamination Suspect Metal Ion Contamination? Use_Chelators Add Chelating Agents (e.g., EDTA) Check_Contamination->Use_Chelators Yes Optimize_Protocol Optimize Experimental Protocol Check_Contamination->Optimize_Protocol No Use_Chelators->Optimize_Protocol Quantify_Oxidation->Check_Contamination

References

Technical Support Center: L-Cystine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaling up of L-cystine hydrochloride production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question Answer
Why is the yield of L-cysteine hydrochloride low during the electrolytic reduction of L-cystine? Several factors can contribute to low yields. Firstly, suboptimal current density can either lead to incomplete reduction or promote side reactions like hydrogen evolution. It's a balancing act between achieving a high rate of reduction and maintaining high current efficiency. Secondly, the choice of cathode material is critical; high hydrogen overpotential cathodes such as lead or mercury-plated copper are favored, though carbon-based electrodes offer better stability. Lastly, mass transport limitations can occur as the L-cystine concentration decreases. To mitigate these issues, optimize the current density through systematic experimentation, select an appropriate cathode material, and ensure high catholyte flow rates, potentially using a turbulence promoter to improve mass transport.[1][2]
What is causing the yellow or brown discoloration of my L-cysteine hydrochloride product? Discoloration often indicates the presence of impurities, which can arise from several sources depending on the production method. In production via hydrolysis of keratin-containing materials like hair or feathers, "humin" pigments can form. Decolorizing with activated carbon is a common method to remove these.[3] If the discoloration appears during storage, it may be due to oxidation or degradation of the product.
My L-cysteine hydrochloride solution is turning cloudy. What is the precipitate? The most common cause of cloudiness or precipitation in L-cysteine hydrochloride solutions is the oxidation of L-cysteine to L-cystine, which is significantly less soluble at neutral pH.[4] This oxidation is accelerated by exposure to air (oxygen), light, and neutral or alkaline pH.[4] To prevent this, it is crucial to maintain a low pH (acidic conditions) and to minimize exposure to air and light.[4] The use of antioxidants can also be beneficial.
How can I improve the purity of my L-cysteine hydrochloride during crystallization? To enhance purity during crystallization, controlling the cooling rate and the final temperature is essential. A slower cooling process generally allows for better crystal formation and exclusion of impurities. Cooling to temperatures as low as -10°C to -20°C can increase the yield of crystallized L-cysteine hydrochloride monohydrate.[5] Additionally, employing fractionated crystallization can be effective. This involves a multi-step process where impurities with different solubilities are removed in separate crystallization steps. For instance, L-cystine and certain inorganic salts can be crystallized and removed at a higher temperature (e.g., at least 20°C) before cooling the solution to crystallize the purer L-cysteine hydrochloride.[5] Recrystallization of the final product is another common technique to achieve higher purity.
What are the key challenges in scaling up the fermentation process for L-cysteine production? Scaling up fermentation for L-cysteine production presents several challenges. A primary issue is the inherent toxicity of L-cysteine to the microbial production hosts, which can inhibit cell growth and limit product titers.[6] Overcoming this often requires metabolic engineering strategies, such as overexpressing L-cysteine exporters.[6] Another challenge is the tight regulation of the L-cysteine biosynthetic pathway, including feedback inhibition of key enzymes like serine acetyltransferase.[7] Maintaining optimal fermentation conditions, such as pH and dissolved oxygen, at a larger scale is also critical to prevent oxidation of L-cysteine to L-cystine.[6] Finally, downstream processing to purify L-cysteine from a complex fermentation broth can be complex and costly, impacting the overall economic viability of the process.

Frequently Asked Questions (FAQs)

Question Answer
What are the primary methods for producing L-cysteine hydrochloride? The main production methods include chemical hydrolysis of keratin-rich materials like animal hair and feathers, followed by purification and reduction of L-cystine; direct electrolytic reduction of L-cystine; and microbial fermentation using engineered microorganisms such as E. coli.[6][8]
What are the common impurities in L-cysteine hydrochloride? Common impurities include L-cystine (the oxidized dimer of L-cysteine), other amino acids (if derived from protein hydrolysates), inorganic salts, and residual solvents.[5] The specific impurity profile can vary depending on the production method.
How can I prevent the oxidation of L-cysteine to L-cystine during production and storage? To prevent oxidation, maintain the pH of L-cysteine solutions in the acidic range (pH 1-2.5 is often recommended), as it is more stable under these conditions.[4] It is also crucial to protect solutions and the final product from exposure to air and light.[4] Storing under an inert atmosphere (e.g., nitrogen) can be effective.
What analytical methods are suitable for determining the purity of L-cysteine hydrochloride? High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment and can separate L-cysteine from related impurities like L-cystine.[9][10] Ion-exchange chromatography coupled with post-column derivatization and optical detection is another robust method for quantifying amino acids, including L-cysteine.[11]
What is the typical shelf life of L-cysteine hydrochloride monohydrate? When stored in its original, unopened packaging in a cool, dry place away from direct sunlight, L-cysteine hydrochloride monohydrate typically has a shelf life of 24-36 months.[12]

Quantitative Data

Table 1: Comparison of L-Cysteine Hydrochloride Production Methods
Production Method Typical Yield Typical Purity Key Advantages Key Challenges
Keratin Hydrolysis & Electrolytic Reduction Low overall process yield[6]Can reach >98% with extensive purificationUtilizes readily available raw materialsEnvironmental concerns due to large volumes of acid waste, unpleasant odors, potential for heavy metal contamination.[6]
Direct Electrolytic Reduction of L-Cystine Chemical yield can be high (e.g., 97%)[13]>98%High purity product, less waste compared to hydrolysisRequires pure L-cystine starting material, potential for electrode stability issues, energy intensive.[1]
Fermentation Varies widely with strain and process (e.g., up to 5.1 g/L)[14]Can exceed 98.5% after purification[11][15]Utilizes renewable resources, sustainableL-cysteine toxicity to host cells, complex downstream processing, tight metabolic regulation.[6]

Experimental Protocols

Protocol 1: Electrolytic Reduction of L-Cystine to L-Cysteine Hydrochloride

Objective: To produce L-cysteine hydrochloride by the electrochemical reduction of L-cystine.

Materials:

  • L-cystine

  • Hydrochloric acid (HCl), 2 M

  • Electrochemical cell with a cation-selective membrane separating the anode and cathode compartments

  • Lead (Pb) or other suitable high hydrogen overpotential cathode

  • Platinum-plated titanium or similar anode

  • Power supply (rectifier)

  • Pumps for electrolyte circulation

  • Rotary evaporator

Methodology:

  • Prepare the Electrolytes:

    • Catholyte: Prepare a solution of L-cystine in 2 M HCl. The concentration will depend on the specific cell design and desired batch size.

    • Anolyte: Use 2 M HCl.

  • Set up the Electrochemical Cell:

    • Charge the anolyte and catholyte tanks with their respective solutions.

    • Begin circulating both the anolyte and catholyte through the cell using pumps. A typical linear flow rate for the catholyte is around 0.3 m/s.[13]

  • Electrolysis:

    • Apply a constant current to the cell using the power supply. A practical current density to start with is 2000 A/m² (2 kA/m²).[2][13]

    • Monitor the concentration of L-cystine in the catholyte periodically throughout the electrolysis.

    • Continue the electrolysis until the L-cystine concentration drops below a predetermined level (e.g., < 5 g/L).[13]

  • Product Isolation:

    • Once the reaction is complete, switch off the power supply.

    • Transfer the catholyte solution to a rotary evaporator.

    • Evaporate the solvent under vacuum to yield crystalline L-cysteine hydrochloride.

Protocol 2: Purification of L-Cysteine from Fermentation Broth by Ion-Exchange Chromatography

Objective: To purify L-cysteine from a fermentation broth using a two-step ion-exchange chromatography process.

Materials:

  • L-cysteine-containing fermentation broth

  • Basic anion exchanger resin

  • Acidic cation exchanger resin

  • Hydrochloric acid (HCl) solutions (various normalities, e.g., 0.01 N, 1 N, 2 N)

  • Deionized water

  • Chromatography columns

Methodology:

  • Pre-treatment of Fermentation Broth:

    • Remove microbial cells and other solids from the fermentation broth by centrifugation or filtration.[16]

  • Anion-Exchange Chromatography:

    • Adjust the pH of the clarified broth to between 6 and 9.

    • Load the broth onto a column packed with a basic anion exchanger. L-cysteine will bind to the resin.

    • Wash the column with deionized water (pH 6-8) to remove unbound neutral and cationic impurities.

    • Elute the bound L-cysteine using an acidic solution, such as a gradient of 0.01 N to 1 N HCl.[16] Collect the fractions containing L-cysteine.

  • Cation-Exchange Chromatography:

    • Adjust the pH of the L-cysteine-containing eluate from the previous step to ≤ 4.

    • Load this solution onto a column packed with an acidic cation exchanger. L-cysteine will bind to the resin.

    • Wash the column with deionized water (pH 5-7) to remove any remaining anionic impurities.

    • Elute the purified L-cysteine using a strong acid, such as 1-2 N HCl.[16]

  • Crystallization:

    • The eluate from the cation exchanger contains purified L-cysteine in an HCl solution. This solution can be concentrated by evaporation.

    • Cool the concentrated solution (e.g., to -10°C) to crystallize high-purity L-cysteine hydrochloride monohydrate.[5]

Protocol 3: HPLC Analysis of L-Cysteine Hydrochloride Purity

Objective: To determine the purity of an L-cysteine hydrochloride sample and quantify L-cystine as a potential impurity.

Materials:

  • L-cysteine hydrochloride sample

  • L-cysteine and L-cystine reference standards

  • Acetonitrile (MeCN), HPLC grade

  • Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)

  • Deionized water, HPLC grade

  • Reversed-phase HPLC column (e.g., Primesep 100 or a C18 column)

  • HPLC system with UV detector

Methodology:

  • Preparation of Mobile Phase:

    • Prepare the mobile phase, for example, a mixture of Acetonitrile and water (e.g., 20:80 v/v) containing a small amount of acid (e.g., 0.1% H₂SO₄ or 0.1% TFA) to ensure a low pH.[10][17]

    • Degas the mobile phase before use.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve the L-cysteine and L-cystine reference standards in the mobile phase or a suitable acidic buffer to prepare stock solutions. Create a series of dilutions to generate a calibration curve.

    • Accurately weigh and dissolve the L-cysteine hydrochloride sample in the mobile phase or the same acidic buffer to achieve a known concentration.

  • Chromatographic Conditions:

    • Column: Primesep 100 (4.6 x 150 mm, 5 µm) or a suitable C18 column.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 200 nm or 212 nm.[10][17]

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the standard solutions to establish retention times and build a calibration curve for both L-cysteine and L-cystine.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram based on the retention times of the standards.

    • Calculate the concentration of L-cysteine and any L-cystine impurity in the sample using the calibration curves. The purity of L-cysteine hydrochloride can then be determined.

Visualizations

Electrolytic_Reduction LCystine L-Cystine (in Catholyte) LCysteine 2x L-Cysteine LCystine->LCysteine Reduction Protons 2H+ Protons->LCysteine Electrons 2e- (from Cathode) Electrons->LCysteine FinalProduct L-Cysteine Hydrochloride LCysteine->FinalProduct in HCl HCl HCl Solution HCl->LCystine

Caption: Workflow of the electrolytic reduction of L-cystine to L-cysteine hydrochloride.

Cysteine_Biosynthesis_Ecoli Serine L-Serine CysE Serine Acetyltransferase (CysE) Serine->CysE AcetylCoA Acetyl-CoA AcetylCoA->CysE OAS O-Acetyl-L-serine CysK O-Acetylserine Sulfhydrylase (CysK) OAS->CysK Sulfide Sulfide (S²⁻) Sulfide->CysK Cysteine L-Cysteine Cysteine->CysE Feedback Inhibition CysE->OAS CysK->Cysteine

Caption: Simplified L-cysteine biosynthesis pathway in E. coli.

References

Validation & Comparative

A Comparative Guide to L-Cystine Hydrochloride and N-Acetylcysteine for Glutathione Replenishment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant, playing a critical role in cellular protection against oxidative stress, detoxification, and immune function. The availability of cysteine is the rate-limiting step in GSH synthesis. Consequently, supplementation with cysteine precursors is a key strategy for replenishing intracellular GSH levels in various clinical and research settings. This guide provides an objective comparison of two prominent cysteine prodrugs, L-cystine hydrochloride and N-acetylcysteine (NAC), for their efficacy in glutathione replenishment, supported by experimental data and detailed methodologies.

Mechanism of Action and Bioavailability

Both this compound and N-acetylcysteine (NAC) serve as precursors for the amino acid L-cysteine, which is essential for the synthesis of glutathione.[1] However, they differ in their chemical structure, stability, and metabolic pathways.

This compound is a stable, water-soluble salt of L-cystine, which is a disulfide-linked dimer of two L-cysteine molecules.[2] In the body, L-cystine is reduced to L-cysteine. This conversion can occur extracellularly or after cellular uptake. L-cysteine can then be directly utilized for glutathione synthesis.

N-Acetylcysteine (NAC) is an N-acetylated derivative of L-cysteine. The acetyl group enhances the molecule's stability and solubility.[3] After administration, NAC is deacetylated in the intestines and liver to yield L-cysteine. This L-cysteine then enters the cellular pool for glutathione synthesis. NAC is well-absorbed orally and is known for its mucolytic and antioxidant properties, primarily attributed to its ability to replenish GSH levels.[1][4]

A point of contention in the scientific community is the relative bioavailability and cellular uptake efficiency of L-cysteine (from L-cystine) versus NAC. Some studies suggest that L-cysteine is more readily transported into cells compared to NAC.

Comparative Efficacy: Experimental Data

Direct comparative studies between this compound and NAC are limited. However, research comparing L-cysteine and NAC provides valuable insights into their potential for glutathione replenishment.

In Vitro Studies on Erythrocytes

A study investigating the transmembrane fluxes of L-cysteine and NAC in human erythrocytes demonstrated that L-cysteine crosses the cell membrane more efficiently.[5] This suggests that L-cysteine may be a more readily available precursor for intracellular glutathione synthesis in these cells. The study also showed that L-cysteine was more effective than NAC in restoring depleted intracellular free sulfhydryl groups.[5]

Parameter5 mM L-Cysteine5 mM N-AcetylcysteineReference
Intracellular Free Sulfhydryl Group Levels (µmol/ml erythrocyte) after 1 hr 3.37 ± 0.0062.23 ± 0.08[5]
Restoration of Depleted Intracellular Free Sulfhydryl Groups (µmol/ml erythrocyte) after 1 hr 1.45 ± 0.0750.377 ± 0.034[5]
Human Clinical Trials

One study on the oral supplementation of L-cystine in combination with reduced L-glutathione showed a significant skin lightening effect, suggesting an influence on melanin synthesis pathways which are linked to glutathione metabolism.[6][7][8]

Numerous clinical trials have demonstrated the efficacy of NAC in replenishing glutathione levels in various conditions. A comparative crossover study showed that both sublingual GSH and NAC led to significant improvements in glutathione levels, while oral GSH was less effective due to low bioavailability.[3][9] Another study in healthy older adults showed that supplementation with glycine and NAC corrected glutathione deficiency and improved mitochondrial function.[10]

Study PopulationInterventionOutcomeReference
Healthy VolunteersSublingual GSH vs. Oral GSH vs. NACSublingual GSH and NAC significantly improved GSH levels[3][9]
Healthy Older AdultsGlycine and NACCorrected glutathione deficiency and improved mitochondrial function[10]
Asian Female SubjectsL-Cystine + L-GlutathioneSignificant skin lightening and reduction in facial dark spots[6][7][8]

Signaling and Metabolic Pathways

The metabolic pathways of this compound and NAC converge on the production of L-cysteine, which then enters the glutathione synthesis pathway.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Cystine HCl L-Cystine HCl L-Cystine L-Cystine L-Cystine HCl->L-Cystine Dissociation NAC NAC L-Cysteine L-Cysteine NAC->L-Cysteine Deacetylation (Intestine/Liver) L-Cystine->L-Cysteine Reduction Glutathione (GSH) Glutathione (GSH) L-Cysteine->Glutathione (GSH) γ-glutamylcysteine synthetase Glutamate Glutamate Glutamate->Glutathione (GSH) Glycine Glycine Glycine->Glutathione (GSH) GSH synthetase

Metabolic pathways of L-Cystine HCl and NAC to Glutathione.

Experimental Protocols

Accurate measurement of glutathione levels is crucial for evaluating the efficacy of precursor supplementation. Below are detailed methodologies for key experiments.

Determination of Intracellular Glutathione by HPLC

This protocol outlines the measurement of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates using High-Performance Liquid Chromatography (HPLC).

G start Cell Culture & Treatment harvest Harvest Cells (e.g., scraping, trypsinization) start->harvest wash Wash Cells with PBS harvest->wash lyse Cell Lysis (e.g., sonication, freeze-thaw) wash->lyse precipitate Protein Precipitation (e.g., with metaphosphoric acid) lyse->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (e.g., with o-phthalaldehyde) supernatant->derivatize hplc HPLC Analysis (C18 column, fluorescence detection) derivatize->hplc quantify Quantification (based on standard curve) hplc->quantify end Results (GSH, GSSG concentrations) quantify->end

Workflow for HPLC-based glutathione measurement.

Materials:

  • Phosphate-buffered saline (PBS)

  • Metaphosphoric acid (MPA)

  • o-phthalaldehyde (OPA)

  • HPLC system with a C18 column and fluorescence detector

  • GSH and GSSG standards

Procedure:

  • Sample Preparation:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells using a suitable method (e.g., sonication, repeated freeze-thaw cycles).

    • Precipitate proteins by adding an equal volume of MPA solution (e.g., 5% w/v) to the cell lysate.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization:

    • To a portion of the supernatant, add OPA solution to derivatize GSH.

    • Incubate in the dark at room temperature for a specified time (e.g., 15 minutes).

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate GSH and GSSG using a C18 reverse-phase column with an appropriate mobile phase gradient.

    • Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 420 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of GSH and GSSG standards.

    • Calculate the concentrations of GSH and GSSG in the samples by comparing their peak areas to the standard curve.

Conclusion

Both this compound and N-acetylcysteine are effective precursors for L-cysteine and subsequent glutathione synthesis. The choice between these two compounds may depend on the specific application, desired route of administration, and the target cell or tissue.

  • This compound: As a direct source of L-cystine, it provides the building blocks for L-cysteine. In vitro data suggests that the resulting L-cysteine may have superior cellular uptake in erythrocytes compared to NAC. However, more direct comparative human clinical trials are needed to establish its relative efficacy for systemic glutathione replenishment.

  • N-Acetylcysteine (NAC): NAC is a well-established and widely studied cysteine prodrug with proven efficacy in increasing glutathione levels in numerous human clinical trials. Its stability and good oral bioavailability make it a reliable choice for oral supplementation.

For researchers and drug development professionals, the selection of a cysteine precursor should be guided by a thorough evaluation of the available experimental evidence, the specific research or therapeutic goals, and considerations of formulation and delivery. Further head-to-head clinical trials are warranted to definitively compare the in vivo efficacy of this compound and NAC for systemic glutathione replenishment.

References

A Comparative Study of L-Cystine Hydrochloride from Different Suppliers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the comparative analysis of L-Cystine Hydrochloride sourced from various suppliers. The objective is to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and data presentation formats to make informed decisions when selecting a supplier. The quality of this compound, a crucial amino acid derivative used in pharmaceutical formulations, cell culture media, and food industries, can significantly impact final product efficacy and safety.[1][2]

This guide outlines the methodologies for assessing key quality attributes including purity, impurity profile, solubility, and stability. The provided experimental protocols are based on established analytical techniques.[3][4][5]

Data Presentation: Comparative Analysis of this compound

To facilitate a clear comparison between suppliers, all quantitative data should be summarized in the following tables. Data from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) are presented as a template.

Table 1: Purity and Impurity Profile by HPLC

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (Assay, %) e.g., 99.8%e.g., 99.5%e.g., 99.9%≥ 98.5%[3][6]
Individual Impurity 1 (%) e.g., 0.05%e.g., 0.10%e.g., 0.03%≤ 0.1%
Individual Impurity 2 (%) e.g., 0.08%e.g., 0.15%e.g., 0.06%≤ 0.1%
Total Impurities (%) e.g., 0.15%e.g., 0.30%e.g., 0.10%≤ 0.5%
Related Substances (e.g., Cystine, %) e.g., 0.02%e.g., 0.05%e.g., 0.01%Report

Table 2: Assay by Titrimetry

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Assay (%) e.g., 99.7%e.g., 99.4%e.g., 99.8%98.5% - 101.0%

Table 3: Solubility Profile

SolventSupplier A (mg/mL)Supplier B (mg/mL)Supplier C (mg/mL)Literature Value
Water e.g., 105e.g., 102e.g., 106Soluble[7]
Ethanol e.g., Sparingly Solublee.g., Sparingly Solublee.g., Sparingly SolubleSparingly Soluble[7]
0.1 M HCl e.g., Freely Solublee.g., Freely Solublee.g., Freely SolubleFreely Soluble

Table 4: Stability Analysis (Forced Degradation)

Stress ConditionSupplier A (% Degradation)Supplier B (% Degradation)Supplier C (% Degradation)Major Degradant(s)
Acid Hydrolysis (1 M HCl, 60°C, 24h) e.g., < 0.1%e.g., 0.2%e.g., < 0.1%e.g., Cystine
Base Hydrolysis (0.1 M NaOH, 60°C, 4h) e.g., 1.5%e.g., 2.1%e.g., 1.3%e.g., Cystine
Oxidative (3% H₂O₂, RT, 24h) e.g., 5.2%e.g., 6.5%e.g., 4.9%e.g., Cysteic Acid
Thermal (105°C, 48h) e.g., 0.5%e.g., 0.8%e.g., 0.4%e.g., Impurity X
Photolytic (ICH Q1B), 24h e.g., 0.3%e.g., 0.4%e.g., 0.2%e.g., Impurity Y

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate, identify, and quantify this compound and its impurities.[8]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 80% A, 20% B

    • 20-25 min: 80% A, 20% B

    • 25-30 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve 25 mg of this compound in 50 mL of Mobile Phase A.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (Mobile Phase A).

    • Inject the standard solution of this compound.

    • Inject the sample solutions from each supplier in triplicate.

    • Calculate the purity and impurity levels based on the peak areas.

Assay by Titrimetry

This method provides a quantitative measure of the this compound content.[5][9]

  • Principle: A redox titration using a standard solution of potassium iodate.

  • Reagents:

    • Potassium iodate (KIO₃) 0.05 M standard solution.

    • Potassium iodide (KI).

    • Hydrochloric acid (HCl), concentrated.

    • Starch indicator solution.

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of water.

    • Add 5 mL of concentrated HCl and 1 g of KI.

    • Titrate immediately with 0.05 M KIO₃ solution.

    • As the endpoint is approached (the solution turns pale yellow), add 2 mL of starch indicator solution.

    • Continue the titration until the blue color disappears.

    • Perform a blank titration.

    • Calculate the percentage assay.

Solubility Determination

This protocol determines the solubility of this compound in various solvents.[10][11]

  • Principle: The equilibrium solubility is determined by adding an excess amount of the sample to a known volume of solvent and measuring the concentration of the dissolved solute after a specific time.

  • Solvents: Purified water, 95% ethanol, 0.1 M HCl.

  • Procedure:

    • Add an excess amount of this compound to 10 mL of each solvent in a sealed container.

    • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it appropriately.

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

    • Calculate the solubility in mg/mL.

Stability Testing (Forced Degradation)

This study is designed to identify potential degradation products and evaluate the intrinsic stability of this compound from different suppliers.

  • Principle: The sample is subjected to various stress conditions, and the extent of degradation is monitored by a stability-indicating method like HPLC.

  • Stress Conditions:

    • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Procedure:

    • Prepare solutions of this compound from each supplier at a concentration of 1 mg/mL.

    • Expose the solutions to the stress conditions outlined above.

    • At the specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples by HPLC to determine the percentage of degradation and identify any major degradation products.

Visualization of Experimental Workflow and Biochemical Pathway

Diagrams generated using Graphviz (DOT language) are provided to visualize the experimental workflow and a relevant biochemical pathway.

Experimental_Workflow cluster_suppliers Sample Acquisition cluster_testing Analytical Testing cluster_data Data Analysis & Comparison Supplier_A Supplier A Purity Purity & Impurity Profile (HPLC) Supplier_A->Purity Assay Assay (Titrimetry) Supplier_A->Assay Solubility Solubility Determination Supplier_A->Solubility Stability Stability Testing (Forced Degradation) Supplier_A->Stability Supplier_B Supplier B Supplier_B->Purity Supplier_B->Assay Supplier_B->Solubility Supplier_B->Stability Supplier_C Supplier C Supplier_C->Purity Supplier_C->Assay Supplier_C->Solubility Supplier_C->Stability Data_Tables Comparative Data Tables Purity->Data_Tables Assay->Data_Tables Solubility->Data_Tables Stability->Data_Tables Conclusion Supplier Selection Data_Tables->Conclusion

Caption: Experimental workflow for the comparative study of this compound.

Glutathione_Synthesis_Pathway Cysteine L-Cysteine GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glycine Glycine Glycine->GS Glutathione Glutathione (GSH) GS->Glutathione

Caption: Simplified overview of the Glutathione synthesis pathway involving L-Cysteine.

References

A Comparative Guide to Spectroscopic Purity Assessment of L-Cystine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for assessing the purity of L-Cystine Hydrochloride, a critical amino acid derivative in pharmaceutical and biotechnological applications. Ensuring the purity of this compound is paramount for product safety, efficacy, and stability. This document outlines and contrasts the performance of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.

Spectroscopic Method Performance at a Glance

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance indicators for the discussed spectroscopic methods.

ParameterUV-Vis Spectroscopy (First Derivative)FT-IR SpectroscopyqNMR Spectroscopy
Primary Use Quantitative analysisIdentification, Qualitative PurityIdentification, Quantitative Analysis, Structure Elucidation
Selectivity ModerateHigh (for structural fingerprinting)Very High (for specific proton environments)
Limit of Detection (LOD) 13.35 µg/mL[1]Method-dependent, typically higher than chromatographic techniques3.8 µg[2]
Limit of Quantification (LOQ) 40.46 µg/mL[1]Method-dependent, typically higher than chromatographic techniques12.5 µg[2]
**Linearity (R²) **0.9998 (100-500 µg/mL)[1]N/A for identification0.9999 (0.05 - 10 mg)[2]
Precision (%RSD) < 2%[1]N/A for identificationIntra-assay: 0.93%, Intermediate: 2.20%[2]
Accuracy (% Recovery) 99.87 - 100.03%[1]N/A for identification100.7 - 103.3%[2]

Workflow for Spectroscopic Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of this compound using various spectroscopic techniques.

This compound Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Purity Determination Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution FT_IR FT-IR Spectroscopy Sample->FT_IR Qualitative (solid state) UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Quantitative qNMR qNMR Spectroscopy Dissolution->qNMR Quantitative & Qualitative Data_Analysis Spectral Data Analysis UV_Vis->Data_Analysis FT_IR->Data_Analysis qNMR->Data_Analysis Purity_Calculation Purity Calculation & Impurity Profiling Data_Analysis->Purity_Calculation Comparison Comparison with Pharmacopeial Standards Purity_Calculation->Comparison Report Final Purity Report Comparison->Report

Workflow for L-Cystine HCl Purity Assessment.

Comparison of Spectroscopic Methodologies

UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely accessible technique for the quantitative analysis of substances that absorb ultraviolet or visible light. L-Cysteine itself has a weak UV absorbance in the lower UV region, which can be susceptible to interference from solvents and other impurities. However, derivatization techniques or the use of first-derivative spectrophotometry can enhance specificity and sensitivity.

Advantages:

  • Cost-effective and rapid analysis.

  • Good for quantitative analysis of the bulk material.

Limitations:

  • Limited selectivity: May not distinguish between structurally similar impurities.

  • Indirect analysis: Often requires derivatization to achieve desired sensitivity and specificity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the identification of this compound based on its unique vibrational "fingerprint". Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) list FT-IR as a primary method for identification.[3][4] While primarily a qualitative technique, it can be used for semi-quantitative analysis of impurities if they possess unique absorption bands that are distinct from the main compound.

Advantages:

  • High specificity for identification.

  • Non-destructive and fast.

  • Mandated by major pharmacopeias for identification.

Limitations:

  • Generally not a primary method for quantification of impurities.

  • Lower sensitivity for detecting trace impurities compared to other methods.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR spectroscopy is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte. It provides both structural information for identification and precise quantitative data on the purity of this compound and its impurities.

Advantages:

  • Highly specific and selective: Can distinguish between structurally similar compounds.

  • Provides both qualitative and quantitative information simultaneously.

  • Primary analytical method: Does not require calibration against a standard of the same compound.

Limitations:

  • Higher instrumentation cost and complexity.

  • Lower sensitivity compared to chromatographic methods.

Experimental Protocols

UV-Vis Spectrophotometry (First-Derivative Method)

This protocol is adapted from a validated method for the quantification of L-Cysteine.[1]

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in phosphate buffer (pH 8.0) to obtain a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution in phosphate buffer to obtain concentrations ranging from 100 to 500 µg/mL.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in phosphate buffer to a final concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Record the UV absorption spectrum of each standard and sample solution from 200 to 400 nm against a phosphate buffer blank.

    • Generate the first-derivative spectra.

    • Measure the amplitude at the zero-crossing point (around 232 nm).

  • Data Analysis: Construct a calibration curve by plotting the first-derivative amplitude against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

FT-IR Spectroscopy for Identification (USP <197K>)

This protocol follows the general guidelines for infrared absorption identification.[3]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet of the this compound sample. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically sufficient.

  • Spectral Acquisition: Record the infrared spectrum of the sample.

  • Data Analysis: Compare the obtained spectrum with the official reference spectrum of this compound RS (Reference Standard). The spectrum of the sample should exhibit maxima only at the same wavelengths as that of a similar preparation of the USP L-Cysteine Hydrochloride RS.

Quantitative NMR (qNMR) Spectroscopy

This protocol is based on a validated method for the quantification of L-Cystine.[2][5]

  • Preparation of Internal Standard (ISTD) Stock Solution: Accurately weigh a suitable internal standard (e.g., maleic acid) and dissolve it in a known volume of deuterated solvent (e.g., D₂O with NaOD for better solubility of cystine) to achieve a precise concentration.[2]

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Add a precise volume of the ISTD stock solution to the NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Spectrometer Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (both analyte and ISTD). A delay of 30 seconds is often sufficient.

    • Acquisition Time (aq): Sufficient to ensure good digital resolution (e.g., 3-4 seconds).

    • Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio.

  • Spectral Acquisition and Processing:

    • Acquire the ¹H NMR spectrum.

    • Apply Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the well-resolved signals of both this compound (e.g., the methine proton) and the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_ISTD / I_ISTD) * (MW_analyte / MW_ISTD) * (m_ISTD / m_analyte) * P_ISTD

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Logical Framework for Method Selection

The choice of spectroscopic technique for purity assessment should be guided by the specific requirements of the analysis.

Method Selection Logic Start Define Analytical Need Qualitative Qualitative or Quantitative Analysis? Start->Qualitative Identification Primary Identification Qualitative->Identification Qualitative Quantification Purity & Impurity Quantification Qualitative->Quantification Quantitative FTIR Use FT-IR Spectroscopy (Pharmacopeial Method) Identification->FTIR High_Selectivity High Selectivity Required? Quantification->High_Selectivity qNMR Use qNMR Spectroscopy High_Selectivity->qNMR Yes UV_Vis Use UV-Vis Spectroscopy (with validation) High_Selectivity->UV_Vis No

Decision tree for selecting a spectroscopic method.

Conclusion

The purity assessment of this compound can be effectively performed using a range of spectroscopic techniques. FT-IR spectroscopy remains the gold standard for unequivocal identification as mandated by pharmacopeias. For quantitative purity determination, qNMR offers high precision and accuracy without the need for specific reference standards of the analyte, making it a powerful tool for both routine quality control and in-depth analysis of impurities. UV-Vis spectroscopy, particularly with derivative methods, provides a rapid and cost-effective alternative for routine quantitative analysis, provided that its selectivity for specific impurities is validated. The choice of the most suitable method will ultimately depend on the specific analytical requirements, available instrumentation, and regulatory context.

References

A Comparative Analysis of L-Cystine Hydrochloride and its Esters in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-cystine, a disulfide-linked dimer of cysteine, and its derivatives are gaining prominence in the field of drug delivery for their biocompatibility, redox sensitivity, and ability to facilitate cellular uptake. This guide provides a comparative analysis of L-cystine hydrochloride and its esters as components of advanced drug delivery systems. The selection between the stable hydrochloride salt and the more reactive ester forms can significantly impact the formulation's stability, drug release profile, and cellular interaction.

Physicochemical Properties and Stability

This compound, the salt form of L-cystine, generally exhibits greater stability compared to its ester derivatives. L-cystine esters, such as L-cystine dimethyl ester (CDME), are susceptible to hydrolysis by esterases, which are ubiquitous in biological systems. This inherent instability of the ester bond can be both a challenge and an opportunity in drug delivery design.

Table 1: Comparative Properties of this compound and L-Cystine Esters

PropertyThis compoundL-Cystine Esters (e.g., CDME)Implications for Drug Delivery
Chemical Stability High. The salt form is stable under physiological conditions.[1]Low to moderate. Susceptible to esterase-mediated hydrolysis.[2][3]This compound provides a more stable backbone for drug carriers intended for prolonged circulation. Esters may be suitable for prodrug strategies or systems where rapid degradation is desired.
Solubility Freely soluble in water.[4]Solubility in aqueous media can be variable depending on the ester group.High aqueous solubility of the hydrochloride form can be advantageous for certain formulation processes.
Reactivity The disulfide bond can be cleaved in a reducing environment.The ester group provides an additional site for chemical modification or enzymatic cleavage.[2]The reactivity of the disulfide bond is a key feature for triggered drug release in both forms. The ester group offers additional handles for conjugation or prodrug design.

Performance in Drug Delivery Applications

The choice between this compound and its esters influences key performance parameters of a drug delivery system, including drug loading, release kinetics, and cellular interactions. While direct comparative studies are limited, inferences can be drawn from research on related L-cysteine and L-cystine derivatives.

Drug Loading and Release

Drug loading in L-cystine-based systems can be achieved through various methods, including encapsulation within nanoparticles or conjugation to the L-cystine molecule. The stability of this compound makes it a reliable component for forming stable drug-carrier conjugates or nanoparticle matrices.

The drug release from L-cystine-containing systems is often triggered by the cleavage of the disulfide bond in the reducing environment of the cell cytoplasm. For L-cystine esters, drug release can also be triggered by enzymatic hydrolysis of the ester bond, offering a dual-release mechanism. For instance, L-cysteine conjugated nanoparticles have been shown to release approximately 58% of the encapsulated drug over 24 hours.[5]

Table 2: Hypothetical Comparison of Drug Delivery Performance

Performance MetricThis compound-Based CarrierL-Cystine Ester-Based CarrierRationale
Drug Loading Efficiency Potentially higher for stable formulations.May be lower if the drug or carrier degrades during formulation.The stability of the hydrochloride form can lead to more controlled and efficient drug loading processes.
Release Mechanism Primarily redox-responsive (disulfide bond cleavage).Redox-responsive and potentially enzyme-responsive (esterase cleavage).[2]The dual-release mechanism of ester-based carriers could be advantageous for specific targeting strategies.
In Vivo Circulation Time Likely longer due to higher stability.[1]Potentially shorter due to enzymatic degradation.[2][3]Shorter circulation of ester-based carriers might be desirable to reduce off-target effects.

Cellular Uptake and Signaling

L-cystine is transported into cells through various amino acid transport systems, such as the xc- antiporter, which exchanges extracellular cystine for intracellular glutamate.[4] Once inside the cell, L-cystine is reduced to two molecules of L-cysteine. This intrinsic cellular uptake mechanism can be leveraged for targeted drug delivery. The modification of L-cystine, such as esterification, could potentially influence the recognition and transport by these cellular systems.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Carrier L-Cystine Ester Drug Carrier Transporter Amino Acid Transporter (e.g., xCT) Drug Carrier->Transporter Uptake Drug Carrier HCl L-Cystine HCl Drug Carrier Drug Carrier HCl->Transporter Endosome Endosome Transporter->Endosome Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Drug Release Drug Release Cytoplasm->Drug Release Reduction of Disulfide Bond Cytoplasm->Drug Release Ester Hydrolysis GSSG GSSG Drug Release->GSSG GSH GSH GSH->Drug Release Esterase Esterase Esterase->Drug Release

Caption: Cellular uptake and drug release from L-cystine-based carriers.

Experimental Protocols

Synthesis of L-Cysteine Functionalized Nanoparticles

This protocol describes a general method for synthesizing L-cysteine functionalized nanoparticles, which can be adapted for this compound or its esters.

Materials:

  • Polymeric nanoparticle core material (e.g., PLGA)

  • L-cysteine (or this compound/ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone)

  • Aqueous surfactant solution (e.g., polyvinyl alcohol)

Procedure:

  • Nanoparticle Formulation: Prepare drug-loaded polymeric nanoparticles using an emulsion solvent evaporation technique.[5]

  • Surface Activation: Disperse the nanoparticles in a buffer solution and activate the surface carboxyl groups using EDC and NHS.

  • Conjugation: Add an aqueous solution of L-cysteine (or L-cystine derivative) to the activated nanoparticle suspension and stir to allow for covalent conjugation.

  • Purification: Purify the functionalized nanoparticles by centrifugation and washing to remove unreacted reagents.

A Formulate Drug-Loaded Nanoparticles B Activate Nanoparticle Surface (EDC/NHS) A->B C Conjugate with L-Cystine Derivative B->C D Purify Functionalized Nanoparticles C->D

Caption: Workflow for synthesizing L-cystine functionalized nanoparticles.

In Vitro Drug Release Study

This protocol outlines a method to compare the drug release profiles from nanoparticles functionalized with this compound versus an L-cystine ester.

Materials:

  • Drug-loaded nanoparticles (functionalized with L-cystine HCl and L-cystine ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PBS with a reducing agent (e.g., glutathione) to mimic the intracellular environment

  • PBS with esterase enzyme

  • Dialysis membrane with an appropriate molecular weight cut-off

Procedure:

  • Sample Preparation: Disperse a known amount of each type of nanoparticle formulation in the different release media (PBS, PBS + glutathione, PBS + esterase).

  • Dialysis: Place the nanoparticle suspensions in dialysis bags and immerse them in a larger volume of the corresponding release medium.

  • Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.

  • Analysis: Quantify the amount of drug released in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the cumulative percentage of drug released against time to obtain the release profiles.

Conclusion

The selection between this compound and its esters for drug delivery applications depends on the desired characteristics of the final formulation. This compound offers superior stability, making it suitable for drug carriers requiring longer circulation times and controlled, redox-triggered drug release. In contrast, L-cystine esters, while less stable, provide an additional mechanism for drug release through enzymatic cleavage, which can be exploited for specific targeting or prodrug strategies. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their drug delivery performance.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.